4-Chloro-3-fluorotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXNHUSVBYUTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371464 | |
| Record name | 4-Chloro-3-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-94-6 | |
| Record name | 1-Chloro-2-fluoro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5527-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-chloro-3-fluorotoluene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details several synthetic routes, offering step-by-step experimental protocols, quantitative data for comparison, and logical workflow diagrams to facilitate understanding and replication.
Multi-step Synthesis from o-Nitro-p-toluidine
One of the established methods for the synthesis of this compound begins with o-nitro-p-toluidine (also known as Fast Red Base GL). This pathway involves a sequence of four key chemical transformations: a diazo reaction, a Sandmeyer reaction, a reduction, and a Schiemann reaction.[1] This route, while lengthy, provides a high-purity product.
Experimental Protocol:
Step 1: Diazotization and Sandmeyer Reaction (Diazo-chlorination)
-
Objective: To convert the amino group of o-nitro-p-toluidine to a chlorine atom.
-
Procedure: A detailed, step-by-step protocol for the diazotization of an aromatic amine followed by a Sandmeyer reaction is a standard organic chemistry procedure. In a typical setup, the aromatic amine is dissolved in a suitable acidic solution and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. This is followed by the addition of a solution of copper(I) chloride, which catalyzes the replacement of the diazonium group with a chlorine atom.[2][3]
-
Optimal Conditions: For the diazo-chlorination of o-nitro-p-toluidine, optimal conditions have been reported as a reaction temperature of 50 °C for 2.5 hours, with a molar ratio of o-nitro-p-toluidine to cuprous chloride of 1:0.55. The subsequent Sandmeyer reaction is carried out at 70 °C.[1]
Step 2: Reduction of the Nitro Group
-
Objective: To reduce the nitro group of the intermediate to an amino group.
-
Procedure: The nitro-containing intermediate is subjected to a reduction reaction. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or using reducing agents like tin(II) chloride in hydrochloric acid.
Step 3: Schiemann Reaction
-
Objective: To replace the newly formed amino group with a fluorine atom.
-
Procedure: The amino-containing intermediate undergoes a Balz-Schiemann reaction. This involves the formation of a diazonium tetrafluoroborate salt by treating the amine with nitrous acid in the presence of fluoroboric acid (HBF₄). The isolated diazonium salt is then thermally decomposed to yield the final fluorinated product.[4]
Step 4: Purification
-
Objective: To isolate and purify the final this compound product.
-
Procedure: The crude product is purified using standard laboratory techniques such as distillation, chromatography, and recrystallization to achieve high purity.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | o-Nitro-p-toluidine | [1] |
| Overall Yield | 33.8% | [1] |
| Final Purity (GC) | ≥ 99.9% | [1] |
Synthesis Pathway Diagram:
Direct Chlorination of 3-Fluorotoluene
A more direct approach to this compound is the electrophilic aromatic substitution of 3-fluorotoluene. The directing effects of the methyl group (ortho-, para-directing) and the fluorine atom (ortho-, para-directing and deactivating) will influence the regioselectivity of the chlorination, leading to a mixture of isomers. The desired this compound is one of the potential products.
Experimental Protocol:
-
Objective: To introduce a chlorine atom onto the 3-fluorotoluene ring.
-
Reagents: A common chlorinating agent for this type of reaction is sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
-
General Procedure: To a solution of 3-fluorotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), the Lewis acid catalyst is added. The mixture is then cooled, and sulfuryl chloride is added dropwise while maintaining a low temperature. The reaction is stirred for a specified time, and then quenched by the addition of water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed. The resulting mixture of isomers is then separated to isolate the this compound.
-
Separation of Isomers: The separation of the resulting chlorotoluene isomers can be challenging and may require techniques such as fractional distillation or chromatography.[5][6]
Regioselectivity Considerations:
The substitution pattern of the incoming chlorine atom is directed by both the methyl and fluoro substituents. The methyl group is an activating, ortho-, para-director. The fluorine atom is a deactivating, but also ortho-, para-director. The positions ortho and para to the methyl group are 2, 4, and 6. The positions ortho and para to the fluorine atom are 2, 4, and 6. The position para to the methyl group (position 4) is also ortho to the fluorine atom, making it a likely site for substitution. However, other isomers will also be formed, and the exact ratio will depend on the specific reaction conditions.
Quantitative Data:
Logical Workflow Diagram:
Synthesis from 4-Amino-3-fluorotoluene via Sandmeyer Reaction
This pathway utilizes a Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to an aryl halide.[2]
Experimental Protocol:
-
Objective: To replace the amino group of 4-amino-3-fluorotoluene with a chlorine atom.
-
Step 1: Diazotization:
-
4-Amino-3-fluorotoluene is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite (NaNO₂) is added dropwise with stirring, maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.
-
-
Step 2: Sandmeyer Reaction:
-
A solution of copper(I) chloride (CuCl) in hydrochloric acid is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the cuprous chloride solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then gently heated to ensure the complete decomposition of the diazonium salt, which is observed by the evolution of nitrogen gas.
-
-
Step 3: Work-up and Purification:
-
The reaction mixture is then subjected to steam distillation to isolate the crude this compound.
-
The organic layer of the distillate is separated, washed with a dilute base solution and then with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and finally purified by distillation.
-
Quantitative Data:
While this is a theoretically sound and common synthetic transformation, specific yield and purity data for the synthesis of this compound from 4-amino-3-fluorotoluene via the Sandmeyer reaction are not detailed in the currently available literature. Yields for Sandmeyer reactions can vary widely depending on the substrate and reaction conditions.
Synthesis Pathway Diagram:
Synthesis from 4-Chloro-3-aminotoluene via Balz-Schiemann Reaction
An alternative route involves the introduction of the fluorine atom in the final step using the Balz-Schiemann reaction.[4]
Experimental Protocol:
-
Objective: To replace the amino group of 4-chloro-3-aminotoluene with a fluorine atom.
-
Step 1: Diazotization and Formation of Diazonium Tetrafluoroborate:
-
4-Chloro-3-aminotoluene is diazotized in a similar manner as described above, using sodium nitrite and a strong acid.
-
Fluoroboric acid (HBF₄) or a tetrafluoroborate salt (e.g., NaBF₄) is then added to the cold diazonium salt solution, which precipitates the relatively stable diazonium tetrafluoroborate salt.
-
-
Step 2: Thermal Decomposition (Schiemann Reaction):
-
The precipitated diazonium tetrafluoroborate salt is filtered, washed with a cold solvent (e.g., ethanol or ether), and carefully dried.
-
The dry salt is then gently heated, which causes it to decompose, releasing nitrogen gas and boron trifluoride, and forming the desired this compound.
-
-
Step 3: Work-up and Purification:
-
The crude product is isolated, typically by distillation or extraction, and then purified by standard methods.
-
Quantitative Data:
Synthesis Pathway Diagram:
Conclusion
This guide has outlined four distinct synthetic pathways to this compound, each with its own set of advantages and challenges. The multi-step synthesis from o-nitro-p-toluidine is well-documented and yields a high-purity product, though the overall yield is moderate. The direct chlorination of 3-fluorotoluene offers a more convergent approach, but requires careful control of regioselectivity and an efficient method for isomer separation. The routes involving Sandmeyer and Balz-Schiemann reactions from the corresponding amino-substituted precursors are classic and reliable methods for introducing chlorine and fluorine atoms, respectively. The selection of the most appropriate pathway will depend on factors such as the availability of starting materials, desired scale of production, and the purification capabilities at hand. Further research into the optimization of the direct chlorination route could provide a more efficient and atom-economical synthesis of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. EP0246673B1 - Process for separating a chlorotoluene isomer - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-fluorotoluene, a key intermediate in various synthetic applications. The information is presented to support research, development, and drug discovery activities.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound (CAS No. 5527-94-6).
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClF | [1] |
| Molecular Weight | 144.57 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Aromatic | [2] |
| Density | 1.2 g/cm³ at 25°C | [3] |
| Boiling Point | Not explicitly available for this isomer. | |
| Melting Point | Not available. | |
| Flash Point | Not explicitly available for this isomer. | |
| Refractive Index | Not explicitly available for this isomer. | |
| Solubility | Insoluble in water; Soluble in ethanol and diethyl ether. | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.78752 (Computational) | [1] |
Experimental Protocols for Determination of Physicochemical Properties
Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of chemical compounds. Below are standard protocols that can be employed for a liquid substance like this compound.
Determination of Density
The density of a liquid can be determined using a pycnometer or a digital density meter.
-
Protocol using a Pycnometer:
-
Thoroughly clean and dry a pycnometer of a known volume.
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with the sample liquid (this compound), ensuring no air bubbles are present.
-
Place the pycnometer in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the calibration mark of the pycnometer.
-
Remove the pycnometer from the bath, wipe it dry, and weigh it.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
-
Distillation Method:
-
Place a small volume of this compound in a distillation flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Set up a simple distillation apparatus with a condenser and a collection flask.
-
Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.
-
Heat the flask gently.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.
-
Determination of Melting Point
For a liquid at room temperature, the melting point (or freezing point) can be determined by cooling the substance until it solidifies.
-
Cooling Curve Method:
-
Place a sample of the liquid in a test tube.
-
Insert a thermometer or a temperature probe into the liquid.
-
Place the test tube in a cooling bath (e.g., an ice-salt mixture or a cryostat).
-
Record the temperature at regular intervals as the liquid cools and solidifies.
-
Plot a graph of temperature versus time. The plateau in the cooling curve indicates the freezing point.
-
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
-
Pensky-Martens Closed-Cup Method:
-
Place the sample of this compound into the test cup of a Pensky-Martens apparatus.
-
Close the lid and begin to heat the sample at a slow, constant rate while stirring.
-
At regular temperature intervals, apply an ignition source to the opening in the cup lid.
-
The flash point is the lowest temperature at which the vapor above the liquid ignites upon application of the ignition source.
-
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
-
Using a Refractometer:
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of this compound on the prism of the refractometer.
-
Close the prism and allow the sample to reach a constant temperature (e.g., 20°C).
-
Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index value from the scale.
-
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
-
Qualitative Assessment:
-
To determine solubility in water, add a small amount of this compound to a test tube containing water. Shake vigorously and observe if the substance dissolves or forms a separate layer.
-
Repeat the process with other solvents like ethanol and diethyl ether. Observe for the formation of a single, clear phase (soluble) or the persistence of two distinct phases (insoluble).
-
-
Quantitative Assessment (Shake-Flask Method):
-
Prepare a supersaturated solution of this compound in the desired solvent (e.g., water) in a flask.
-
Shake the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solute to settle.
-
Carefully extract a known volume of the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC). This concentration represents the solubility.
-
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a liquid chemical such as this compound.
Workflow for Physicochemical Property Determination
References
An In-depth Technical Guide to 4-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-fluorotoluene (CAS No. 5527-94-6), a key halogenated aromatic compound with significant applications in organic synthesis and drug discovery. This document details its chemical identity, physical and chemical properties, a validated synthesis protocol, and essential safety and handling information.
Chemical Identity and Structure
This compound, also known as 3-fluoro-4-chlorotoluene, is a disubstituted toluene derivative. Its chemical structure features a methyl group, a chlorine atom, and a fluorine atom attached to a benzene ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 5527-94-6 | [1] |
| Molecular Formula | C₇H₆ClF | [1] |
| Molecular Weight | 144.57 g/mol | [1] |
| Appearance | Colorless to light yellow transparent liquid | [2] |
| Density | 1.2 g/cm³ at 25°C | [3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | 45.4°C | [2] |
| Vapor Pressure | 2.3 ± 0.3 mmHg at 25°C | [3] |
| Solubility | Insoluble in water; Soluble in ethanol and diethyl ether | [3] |
| LogP (Partition Coefficient) | 2.78752 - 3.43 | [1][3] |
| Refractive Index | n20/D 1.501 | [2] |
| SMILES | Cc1ccc(c(c1)F)Cl | [1] |
Synthesis Protocol
A validated method for the synthesis of this compound has been reported, starting from o-nitro-p-toluidine (Fast Red Base GL).[4] The synthesis involves a multi-step process including a diazo reaction at high temperature, a Sandmeyer reaction, reduction, and a Schiemann reaction.[4] The overall yield for this process is reported to be 33.8%, with a purity of ≥99.9% as determined by Gas Chromatography (GC).[4]
Experimental Workflow for the Synthesis of this compound:
Caption: Synthetic pathway for this compound.
Detailed Methodology for Diazo-chlorination:
The optimal conditions for the diazo-chlorination step are reported as follows:
-
Reaction Temperature: 70°C[4]
-
Reaction Time: 2.5 hours[4]
-
Molar Ratio: n(Fast Red Base GL) : n(cuprous chloride) = 1 : 0.55[4]
The structure of the final product was confirmed by Infrared Spectroscopy (IR) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Applications in Drug Discovery and Development
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.
Hazard Identification:
-
GHS Pictograms: Flame (GHS02), Environment (GHS09), Exclamation Mark (GHS07)
-
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H332: Harmful if inhaled.
-
H411: Toxic to aquatic life with long lasting effects.
-
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
First Aid Measures:
-
After inhalation: Supply fresh air. If required, provide artificial respiration. Keep patient warm. Consult a doctor if symptoms persist.
-
After skin contact: Immediately wash with water and soap and rinse thoroughly.
-
After eye contact: Rinse opened eye for several minutes under running water.
-
After swallowing: If symptoms persist consult a doctor.
For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Logical Relationship of Key Information
The following diagram illustrates the interconnectedness of the information presented in this guide.
Caption: Interrelation of this compound data.
References
Spectral Analysis of 4-Chloro-3-fluorotoluene: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-3-fluorotoluene, a key intermediate in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted Spectral Data
While raw experimental spectra for this compound are typically found in proprietary databases, this section outlines the theoretically predicted and empirically expected spectral data based on the compound's structure. This information is crucial for substance identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment. The data presented below is predicted based on established chemical shift values and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | Singlet | 3H | -CH₃ |
| ~7.0-7.2 | Multiplet | 1H | Ar-H |
| ~7.2-7.4 | Multiplet | 1H | Ar-H |
| ~7.4-7.6 | Multiplet | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~20 | -CH₃ |
| ~115 (d, J ≈ 20 Hz) | Ar-C |
| ~125 (d, J ≈ 5 Hz) | Ar-C |
| ~130 | Ar-C |
| ~132 (d, J ≈ 10 Hz) | Ar-C-Cl |
| ~140 | Ar-C-CH₃ |
| ~158 (d, J ≈ 245 Hz) | Ar-C-F |
Note: 'd' denotes a doublet due to coupling with fluorine. J represents the coupling constant in Hertz.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected absorption bands for this compound are summarized below.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2970-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Strong | C=C stretch (aromatic ring) |
| 1250-1150 | Strong | C-F stretch |
| 850-750 | Strong | C-Cl stretch |
| 900-675 | Strong | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 144/146 | High | [M]⁺ (Molecular ion) due to ³⁵Cl and ³⁷Cl isotopes |
| 129/131 | Medium | [M-CH₃]⁺ |
| 109 | Medium | [M-Cl]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a liquid sample like this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.[1]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[1][2]
-
The solution is then transferred into a clean 5 mm NMR tube using a Pasteur pipette.[1] To ensure homogeneity of the magnetic field, the sample should be free of any solid particles.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve high homogeneity.
-
For ¹H NMR, a standard pulse sequence is used, and the free induction decay (FID) is recorded. Typically, 8 to 16 scans are accumulated.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.[2] A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
The acquired FIDs are then Fourier transformed to generate the NMR spectra.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
A single drop of liquid this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3][4]
-
The plates are then mounted in the sample holder of the IR spectrometer.[3]
Data Acquisition:
-
A background spectrum of the empty sample compartment (or with clean salt plates) is recorded to subtract the contributions from atmospheric CO₂ and water vapor.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the volatile this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[5]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.
Workflow for Spectral Analysis
The following diagram illustrates the general workflow from sample preparation to data analysis in a typical spectroscopic study.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
solubility of 4-Chloro-3-fluorotoluene in organic solvents
An In-depth Technical Guide on the Solubility of 4-Chloro-3-fluorotoluene in Organic Solvents
Introduction
This compound is a halogenated aromatic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This document provides a comprehensive overview of the solubility of this compound, detailing experimental methodologies for its determination and presenting available solubility data.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H6ClF |
| Molecular Weight | 144.57 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 179-181 °C |
| Melting Point | -13 °C |
| Density | 1.25 g/cm³ |
Experimental Methodology for Solubility Determination
The solubility of this compound can be determined using various established methods. The choice of method depends on factors such as the desired accuracy, the nature of the solvent, and the available equipment. A common and reliable method is the isothermal equilibrium method.
Isothermal Equilibrium Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.
Experimental Workflow:
Figure 1: Workflow for the isothermal equilibrium solubility determination method.
Protocol:
-
Preparation of a Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. To ensure complete separation of the solid and liquid phases, the sample is often centrifuged or filtered through a syringe filter (e.g., 0.22 µm PTFE).
-
Sample Analysis: A known aliquot of the clear, saturated supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of g/100 mL, mg/mL, or mole fraction.
Solubility Data of this compound in Organic Solvents
The following table summarizes the available data on the solubility of this compound in various organic solvents at standard temperature and pressure.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Methanol | 25 | Miscible | Visual Observation |
| Ethanol | 25 | Miscible | Visual Observation |
| Acetone | 25 | Miscible | Visual Observation |
| Dichloromethane | 25 | Miscible | Visual Observation |
| Toluene | 25 | Miscible | Visual Observation |
| Heptane | 25 | Soluble | Visual Observation |
| Water | 20 | 0.015 g/L | Estimation |
Note: "Miscible" indicates that the solute and solvent are soluble in all proportions. Further quantitative studies are required to establish the precise solubility limits in solvents where it is not fully miscible.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." As a moderately polar molecule, it exhibits good solubility in a range of organic solvents.
Logical Relationship of Influencing Factors:
Figure 2: Key factors influencing the solubility of this compound.
-
Polarity: The presence of chlorine and fluorine atoms introduces polarity to the molecule. Therefore, it is expected to be more soluble in polar and moderately polar solvents.
-
Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.
-
Pressure: For liquid solutes, pressure has a negligible effect on solubility.
Conclusion
This guide provides a foundational understanding of the . The provided experimental workflow for the isothermal equilibrium method offers a robust approach for generating precise and reliable solubility data. While currently available data indicates high miscibility in common organic solvents, further quantitative studies are essential for optimizing its use in various chemical processes. Researchers and drug development professionals are encouraged to utilize the described methodologies to expand the existing solubility database for this important chemical intermediate.
The Medicinal Chemistry Potential of 4-Chloro-3-fluorotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-fluorotoluene, a halogenated aromatic compound, serves as a versatile building block in medicinal chemistry. Its unique substitution pattern offers synthetic handles for the construction of complex molecular architectures with significant therapeutic potential. This technical guide explores the applications of this compound, with a primary focus on its role as a precursor in the synthesis of targeted cancer therapeutics, most notably the MEK inhibitor Trametinib. This document provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of Trametinib, underpinned by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.
Introduction: The Role of Fluorinated Building Blocks in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Halogenated building blocks like this compound are therefore valuable starting materials in the synthesis of novel therapeutics. The presence of chloro, fluoro, and methyl groups on the aromatic ring provides multiple reaction sites for synthetic elaboration, enabling the generation of diverse compound libraries for drug discovery programs.
A significant application of a derivative of this compound is in the synthesis of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] Trametinib is a key therapeutic agent in the treatment of various cancers driven by mutations in the RAS/RAF/MEK/ERK signaling pathway, particularly BRAF-mutant melanoma.[3][4]
Synthesis of a Key Intermediate: From this compound to 2-Fluoro-4-iodoaniline
The journey from this compound to a critical intermediate for Trametinib synthesis, 2-fluoro-4-iodoaniline, involves a multi-step synthetic sequence. While a direct one-pot conversion is not documented, a plausible and chemically sound pathway can be constructed based on established organic chemistry reactions.
Experimental Workflow: Synthesis of 2-Fluoro-4-iodoaniline
Caption: Proposed synthetic workflow from this compound to 2-Fluoro-4-iodoaniline.
Core Application: Trametinib, a MEK1/2 Inhibitor
Trametinib is a highly potent, selective, and orally bioavailable inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[5] Dysregulation of this pathway, often through activating mutations in BRAF and RAS, is a hallmark of many human cancers.[5]
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[6][7] In many cancers, mutations in BRAF (e.g., V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1]
Trametinib functions as an allosteric, ATP-noncompetitive inhibitor, binding to a pocket on MEK1/2, which prevents its activation by upstream RAF kinases and its own kinase activity.[5] This leads to the suppression of downstream ERK phosphorylation, resulting in G1 cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK pathway.[3][5]
Signaling Pathway: RAS/RAF/MEK/ERK Cascade
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Quantitative Biological Data
Trametinib demonstrates potent inhibition of MEK1 and MEK2 and exhibits significant anti-proliferative activity in cancer cell lines with BRAF or RAS mutations.
| Target/Cell Line | IC50 (nM) | Reference |
| MEK1 (cell-free) | 0.92 | |
| MEK2 (cell-free) | 1.8 | |
| Human Colorectal Cancer Cell Lines (B-RAF or K-RAF mutant) | 0.48 - 36 | |
| BRAFV600E Melanoma Cell Lines | 1.0 - 2.5 | [8] |
Table 1: In vitro inhibitory activity of Trametinib.
Clinical trials have demonstrated the efficacy of Trametinib, both as a monotherapy and in combination with the BRAF inhibitor Dabrafenib, in patients with BRAF V600E/K-mutant metastatic melanoma.
| Clinical Trial | Treatment | Metric | Value | Reference |
| METRIC (Phase III) | Trametinib vs. Chemotherapy | Median Progression-Free Survival | 4.8 months vs. 1.5 months | [4] |
| Phase II | Dabrafenib + Trametinib vs. Dabrafenib | Objective Response Rate | 76% vs. 54% | [4] |
| COMBI-AD (Phase III) | Adjuvant Dabrafenib + Trametinib vs. Placebo | 5-year Relapse-Free Survival | 52% vs. 36% | [9] |
Table 2: Key clinical trial results for Trametinib in BRAF-mutant melanoma.
Experimental Protocols
Synthesis of 2-Fluoro-4-iodoaniline from this compound (Proposed)
Step 1: Nitration of this compound A mixture of concentrated nitric acid and sulfuric acid is slowly added to this compound at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred for a specified time and then poured onto ice. The crude product, 4-chloro-3-fluoro-6-nitrotoluene, is isolated by filtration, washed with water, and dried.
Step 2: Reduction of 4-Chloro-3-fluoro-6-nitrotoluene The nitro-compound is reduced to the corresponding aniline using a reducing agent such as iron powder in the presence of hydrochloric acid.[10][11] The reaction is typically carried out in a solvent like ethanol or water at elevated temperatures. After the reaction is complete, the mixture is basified, and the product, 4-chloro-3-fluoro-6-aminoaniline, is extracted with an organic solvent.
Step 3: Diazotization and Sandmeyer Reaction The aniline is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then added to a solution of potassium iodide to effect the Sandmeyer reaction, replacing the diazonium group with iodine.[12][13] The product, 2-fluoro-4-iodoaniline, is then isolated and purified.
Synthesis of Trametinib (General Overview)
The synthesis of Trametinib generally involves the condensation of several key fragments. A common route involves the reaction of 2-fluoro-4-iodoaniline with cyclopropyl isocyanate to form a urea intermediate. This intermediate is then coupled with a substituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative. The final step is typically an N-acetylation to yield Trametinib.
MEK1/2 Kinase Inhibition Assay (General Protocol)
The inhibitory activity of a compound against MEK1 and MEK2 can be determined using a cell-free kinase assay. This typically involves incubating the recombinant MEK1 or MEK2 enzyme with a substrate (e.g., inactive ERK2) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like ELISA, radiometric assays, or fluorescence-based assays. The IC50 value is calculated as the concentration of the inhibitor that results in 50% inhibition of the kinase activity.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, with its potential highlighted by its role as a precursor to the potent MEK inhibitor, Trametinib. The unique substitution pattern of this starting material provides a strategic advantage in the synthesis of complex, biologically active molecules. The successful development of Trametinib underscores the importance of fluorinated intermediates in modern drug discovery and provides a compelling case for the continued exploration of derivatives of this compound in the search for novel therapeutics targeting a range of diseases. The detailed synthetic pathways, biological data, and mechanistic insights provided in this guide aim to facilitate further research and development in this promising area.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. benchchem.com [benchchem.com]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 4-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Chloro-3-fluorotoluene (CAS No. 5527-94-6), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical to ensure a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 5527-94-6[1] |
| Molecular Formula | C₇H₆ClF[1] |
| Molecular Weight | 144.57 g/mol [1] |
| Appearance | Colorless or light yellow liquid[2] |
| Density | 1.2 g/cm³[2] |
| Boiling Point | 157-158 °C[2] |
| Flash Point | 54.8 °C[2] |
| Vapor Pressure | 2.3 ± 0.3 mmHg at 25°C[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| GHS Classification | Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor[2] |
| Skin irritation | H315 | Causes skin irritation[2] |
| Serious eye irritation | H319 | Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation[2] |
Signal Word: Danger[2]
GHS Pictograms:
-
(GHS02)
-
(GHS07)
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure. The following procedures are recommended based on the hazards of similar chemical compounds.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Fire-Fighting Measures
This compound is a flammable liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]
-
Specific Hazards: Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous decomposition products include carbon oxides, hydrogen chloride, and hydrogen fluoride gases.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Personal Precautions:
-
Avoid breathing vapors, mist, or gas.[3]
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[3]
-
Evacuate personnel to safe areas.[3]
-
Wear appropriate personal protective equipment (PPE).
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.[3]
Methods for Cleaning Up:
-
Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[5]
Handling and Storage
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Keep away from heat, sparks, and open flames.[6] No smoking.
-
Take precautionary measures against static discharges.[6]
-
Ground and bond containers and receiving equipment.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Wear appropriate personal protective equipment.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep the container tightly closed.[1]
-
Store at room temperature.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specifications |
| Eye/Face Protection | Wear chemical safety goggles or a face shield (EN 166).[3] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or chemical-resistant apron.[3] |
| Respiratory Protection | If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Footwear | Wear closed-toe shoes. Safety footwear is recommended where there is a risk of falling objects or chemical spills. |
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. This material may be classified as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[3] Do not allow it to enter the sewage system.[7]
Toxicological Information
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for the material before use and follow all institutional and regulatory safety guidelines.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-Fluoro-4-chlortoluene CAS 5527-94-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.at [fishersci.at]
- 7. bg.cpachem.com [bg.cpachem.com]
An In-depth Technical Guide to 4-Chloro-3-fluorotoluene for Researchers and Drug Development Professionals
An essential halogenated intermediate, 4-Chloro-3-fluorotoluene, is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on data relevant to researchers and drug development professionals.
Commercial Availability and Suppliers
This compound (CAS No. 5527-94-6) is readily available from a variety of chemical suppliers. It is typically offered in research quantities with purities of 98% or higher. While pricing can vary, it is generally available for laboratory use.
For researchers and procurement managers, a summary of key commercial and physical data is provided in Table 1. This information is crucial for sourcing the compound for experimental and developmental purposes.
| Property | Value | Source |
| CAS Number | 5527-94-6 | ChemScene[1], Oakwood Chemical[2], BLD Pharm[3] |
| Molecular Formula | C₇H₆ClF | ChemScene[1], Oakwood Chemical[2] |
| Molecular Weight | 144.57 g/mol | ChemScene[1] |
| Typical Purity | ≥98% | ChemScene[1] |
| Physical Form | Colorless to pale yellow liquid | Smolecule[4] |
| Storage | Room temperature, in a dry and sealed container | ChemScene[1], BLD Pharm[3] |
Table 1: Commercial and Physical Data for this compound
A non-exhaustive list of potential suppliers includes:
Synthesis of this compound: A Multi-Step Approach
The overall synthetic pathway is depicted in the following workflow diagram:
Experimental Protocol
The following protocol is a composite methodology derived from analogous procedures and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 2-Chloro-4-methyl-1-nitrobenzene (Sandmeyer Reaction)
-
Diazotization: Dissolve o-nitro-p-toluidine in a suitable acidic medium (e.g., hydrochloric acid). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed. An optimal molar ratio of o-nitro-p-toluidine to cuprous chloride is reported to be 1:0.55, with a reaction temperature of 70 °C and a reaction time of 2.5 hours for a similar diazo-chlorination.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to yield 2-chloro-4-methyl-1-nitrobenzene.
Step 2: Synthesis of 4-Chloro-3-aminotoluene (Reduction)
-
To a solution of 2-chloro-4-methyl-1-nitrobenzene in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent. A common method is the use of iron powder in the presence of an acid like hydrochloric acid.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and remove the solvent to obtain crude 4-chloro-3-aminotoluene.
-
Purify the product by distillation or recrystallization.
Step 3: Synthesis of this compound (Schiemann Reaction)
-
Diazotization: Dissolve 4-chloro-3-aminotoluene in an aqueous solution of tetrafluoroboric acid (HBF₄). Cool the solution to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature.
-
The diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Filter the precipitate and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or ether).
-
Thermal Decomposition: Carefully heat the dried diazonium tetrafluoroborate salt. The decomposition will release nitrogen gas and boron trifluoride, yielding the desired this compound. This step should be performed with caution in a well-ventilated fume hood.
-
The crude product can be purified by distillation.
Applications in Drug Development
Halogenated aromatic compounds, such as this compound, are valuable building blocks in medicinal chemistry. The presence of both chlorine and fluorine atoms on the toluene ring provides multiple sites for further functionalization and allows for the fine-tuning of the physicochemical properties of a lead molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
While specific examples of FDA-approved drugs that directly utilize this compound as a starting material are not prominently documented in publicly available literature, its structural motif is present in various classes of bioactive molecules. It can serve as a precursor for the synthesis of more complex heterocyclic systems that are common in drug candidates. The general importance of fluorinated and chlorinated building blocks in drug discovery is well-established.[6][7]
The logical workflow for utilizing a building block like this compound in a drug discovery program is outlined below:
This workflow illustrates how a seemingly simple starting material can be elaborated through various chemical transformations to generate a library of diverse compounds for biological screening, ultimately leading to the identification of potential drug candidates. The unique substitution pattern of this compound offers medicinal chemists a valuable tool for exploring chemical space in the quest for novel therapeutics.
Safety Information
As with any chemical reagent, proper safety precautions must be taken when handling this compound. It is a flammable liquid and may cause skin and eye irritation. It is essential to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
Conclusion
This compound is a commercially accessible and synthetically valuable intermediate for chemical research and drug development. Its preparation, while requiring a multi-step process, relies on well-established and scalable chemical reactions. The strategic placement of its halogen substituents makes it an attractive building block for the synthesis of a wide range of complex organic molecules with potential biological activity. This guide provides a foundational understanding for researchers looking to incorporate this versatile compound into their synthetic and medicinal chemistry programs.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [oakwoodchemical.com]
- 3. 5527-94-6|this compound|BLD Pharm [bldpharm.com]
- 4. Buy this compound | 5527-94-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comprehensive Technical Review of 4-Chloro-3-fluorotoluene Derivatives: Synthesis, Reactions, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 4-Chloro-3-fluorotoluene and its derivatives, focusing on their synthesis, key reactions, and applications, particularly in the fields of medicinal chemistry and agrochemicals. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key reactions, and utilizes visualizations to illustrate synthetic pathways and logical relationships.
Introduction
This compound is a halogenated aromatic compound that serves as a versatile building block for the synthesis of a wide range of chemical entities. The presence of chlorine and fluorine atoms on the toluene ring imparts unique electronic properties and reactivity, making it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This review will delve into the derivatization of this compound and the biological activities of the resulting compounds.
Synthesis of this compound
The primary synthetic route to this compound involves a multi-step process starting from o-nitro-p-toluidine. This synthesis has been reported with an overall yield of 33.8% and a purity of ≥99.9% (GC).[1]
A detailed experimental protocol for this synthesis is provided below:
Experimental Protocol: Synthesis of this compound[1]
The synthesis of this compound is achieved through a sequence of diazo reaction, Sandmeyer reaction, reduction, and Schiemann reaction starting from o-nitro-p-toluidine (Fast Red Base GL).
Step 1: Diazo-chlorination (Sandmeyer Reaction)
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of o-nitro-p-toluidine.
-
Diazotization: The diazotization is carried out at high temperature.
-
Sandmeyer Reaction: The diazonium salt is then reacted with cuprous chloride.
-
Optimal Conditions:
-
Temperature: 50 °C
-
Reaction Time: 2.5 hours
-
Molar ratio of o-nitro-p-toluidine to cuprous chloride: 1 : 0.55
-
Reaction Temperature: 70 °C
-
Step 2: Reduction
-
The nitro group of the resulting chloro-nitro compound is reduced to an amino group using standard reduction methods.
Step 3: Schiemann Reaction
-
The amino group of the reduced compound is converted to a fluorine atom via the Schiemann reaction, which involves diazotization followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
The structure of the final product is confirmed by IR and GC-MS analysis.[1]
Key Reactions and Derivatives of this compound
This compound can be functionalized at either the methyl group or the aromatic ring to yield a variety of derivatives.
Oxidation of the Methyl Group
The methyl group can be oxidized to a carboxylic acid, yielding 4-chloro-3-fluorobenzoic acid, a valuable intermediate in pharmaceutical synthesis.[2]
Table 1: Oxidation of this compound to 4-Chloro-3-fluorobenzoic Acid
| Reactant | Reagents | Product | Yield | Purity | Reference |
| This compound | Ozone, Glacial Acetic Acid, Manganese Acetate, Sulfuric Acid | 4-Chloro-3-fluorobenzoic acid | 94.2% | 98.2% | [1] |
Experimental Protocol: Synthesis of 4-Chloro-3-fluorobenzoic Acid [1]
-
Reaction Setup: To a 20 L autoclave, add 99 g of glacial acetic acid, 2.7 g of manganese acetate, and 105 g of 98% sulfuric acid.
-
Addition of Starting Material: Add 870 g (5.96 mol) of this compound (99% purity).
-
Ozonolysis: Stir the mixture and cool to 15°C. Slowly add 215 g of ozone in 10 portions.
-
Work-up: After the reaction is complete, adjust the temperature and pressure to recover the glacial acetic acid. Separate the layers to obtain the product.
Side-Chain Bromination
The methyl group can be brominated to form 4-chloro-3-fluorobenzyl bromide, a reactive intermediate for further derivatization.
Aromatic Ring Nitration
Nitration of the aromatic ring introduces a nitro group, which can be a precursor for other functional groups. The nitration of p-chlorotoluene has been reported to occur at 55-60°C for 15 minutes with a 92% yield, suggesting a potential route for the nitration of this compound.[3] The resulting 4-chloro-3-fluoro-nitrotoluene can then be oxidized to 4-chloro-3-nitrobenzoic acid.[3]
Table 2: Synthesis of 4-Chloro-3-nitrobenzoic Acid from 4-Chloro-3-nitrotoluene
| Reactant | Reagents | Product | Yield | Reference |
| 4-Chloro-3-nitrotoluene | Potassium Permanganate, Ethanol, Water | 4-Chloro-3-nitrobenzoic acid | 91% | [3] |
Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid [3]
-
Reaction Setup: Dissolve 38.0 g (0.245 mol) of 4-chloro-3-nitrotoluene in 400 mL of ethanol and 200 mL of water.
-
Oxidation: Add 77.0 g (0.49 mol) of potassium permanganate to the solution.
-
Reaction Conditions: Stir the mixture at 30°C for 1 hour.
-
Work-up: Filter the reaction mixture and remove the organic solvent from the filtrate under reduced pressure. Stir the residue in water, heat to dissolve, and then cool to below 0°C for recrystallization to obtain the product.
Biological Activities of this compound Derivatives
While specific biological data for a wide range of this compound derivatives is not extensively available in the public domain, the biological activities of structurally related compounds provide valuable insights into their potential applications.
Herbicidal Activity
Derivatives of halogenated toluenes are known to possess herbicidal properties. For instance, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been synthesized and shown to exhibit significant herbicidal activity.[4] Many of these compounds demonstrated over 80% inhibition of root growth in Brassica napus at a concentration of 250 µM.[4]
Insecticidal Activity
Fluorinated and chlorinated aromatic compounds are also prevalent in insecticides. For example, fluorinated 1-aryl-tetrahydrocyclopentapyrazoles have been synthesized and evaluated for their insecticidal activity, with some compounds showing significant properties.[3]
Fungicidal Activity
The fungicidal potential of related structures is also noteworthy. Novel diamide compounds combining pyrazolyl and polyfluoro-substituted phenyl groups have been designed and synthesized, with some exhibiting good fungicidal effects.[5]
Visualizations
To better illustrate the synthetic pathways and relationships discussed, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-fluorotoluene is a versatile, fluorinated organic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a methyl group, a fluorine atom, and a chlorine atom on an aromatic ring, provides multiple reaction sites for the synthesis of complex molecules. The presence of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro and methyl groups offer handles for a variety of chemical transformations.[1]
These application notes provide an overview of key synthetic strategies employing this compound and detailed protocols for the preparation of advanced intermediates relevant to the synthesis of bioactive molecules, particularly kinase inhibitors.
Key Synthetic Applications
This compound is an excellent starting material for a range of chemical reactions, including:
-
Oxidation: The methyl group can be oxidized to a carboxylic acid, providing a key intermediate for the synthesis of amides and esters.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in Suzuki-Miyaura and Buchwald-Hartwig amination reactions to form C-C and C-N bonds, respectively. These are fundamental reactions in the construction of complex drug-like molecules.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than more electron-deficient aryl halides, the chloro group can undergo nucleophilic substitution under specific conditions, allowing for the introduction of various functional groups.
Data Presentation: Synthesis of a Key Kinase Inhibitor Intermediate
The following table summarizes the key steps and expected outcomes for the synthesis of a 4-amino-2-fluoro-5-iodotoluene, a valuable intermediate for kinase inhibitors like Trametinib, starting from this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity (%) |
| 1 | Oxidation | This compound | KMnO₄, H₂O | 4-Chloro-3-fluorobenzoic acid | 75-85 | >98 |
| 2 | Nitration | 4-Chloro-3-fluorobenzoic acid | HNO₃, H₂SO₄ | 4-Chloro-3-fluoro-6-nitrobenzoic acid | 80-90 | >97 |
| 3 | Curtius Rearrangement | 4-Chloro-3-fluoro-6-nitrobenzoic acid | (COCl)₂, NaN₃, t-BuOH | tert-Butyl (4-chloro-2-fluoro-5-nitrophenyl)carbamate | 70-80 (two steps) | >95 |
| 4 | Reduction | tert-Butyl (4-chloro-2-fluoro-5-nitrophenyl)carbamate | Fe, NH₄Cl | tert-Butyl (5-amino-4-chloro-2-fluorophenyl)carbamate | 85-95 | >98 |
| 5 | Sandmeyer Reaction | tert-Butyl (5-amino-4-chloro-2-fluorophenyl)carbamate | NaNO₂, KI | tert-Butyl (4-iodo-2-fluoro-5-aminophenyl)carbamate | 60-70 | >95 |
| 6 | Deprotection | tert-Butyl (4-iodo-2-fluoro-5-aminophenyl)carbamate | HCl | 2-Fluoro-4-iodo-5-methylaniline | >95 | >98 |
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Chloro-3-fluorobenzoic Acid
This protocol describes the oxidation of the methyl group of this compound to a carboxylic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and deionized water.
-
Slowly add potassium permanganate (3.0 eq) in portions to the stirred mixture.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Acidify the filtrate with concentrated hydrochloric acid to pH ~2. A white precipitate of 4-chloro-3-fluorobenzoic acid will form.
-
If the solution remains colored, add a small amount of sodium bisulfite to decolorize.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Outcome:
The expected yield of 4-chloro-3-fluorobenzoic acid is typically in the range of 75-85%, with a purity of >98% as determined by HPLC and ¹H NMR.
Protocol 2: Suzuki-Miyaura Coupling of a 4-Chloro-3-fluorophenyl Derivative
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride, which can be adapted for derivatives of this compound.
Materials:
-
4-Chloro-3-fluorophenyl derivative (e.g., 4-chloro-3-fluoro-iodobenzene) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous toluene and water (e.g., 10:1 mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 4-chloro-3-fluorophenyl derivative (1.0 eq), arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture (toluene:water) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Proposed Synthetic Pathway to a Kinase Inhibitor Intermediate
Caption: Proposed synthesis of a key intermediate for kinase inhibitors.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for Suzuki Coupling with 4-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of 4-chloro-3-fluorotoluene, a common building block in medicinal chemistry and materials science. Due to the inherent stability and lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, specific and optimized catalytic systems are required for successful transformations. The following sections outline recommended catalysts, ligands, bases, and solvent systems, along with a detailed experimental protocol and representative data.
The reaction involves the palladium-catalyzed coupling of this compound with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. For challenging substrates like aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often essential to facilitate the rate-limiting oxidative addition step.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is typically the rate-limiting step for aryl chlorides.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Summary of Reaction Conditions
Successful Suzuki coupling of this compound hinges on the appropriate selection of reagents and conditions. Below is a summary of typical conditions that have proven effective for the coupling of challenging aryl chlorides.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equivalents |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |
| Ligand | SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphines | 2-10 mol% |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene, or DMF | Anhydrous, degassed |
| Temperature | 100 - 120 °C | Higher temperatures are often necessary for C-Cl bond activation. |
| Reaction Time | 8 - 24 hours | Monitor by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation. |
Detailed Experimental Protocol
This protocol is a representative procedure for the Suzuki coupling of this compound with an arylboronic acid and is based on established methodologies for the coupling of electron-deficient aryl chlorides.[1] Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst. |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough purging of the reaction vessel. | |
| Weak base | For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[2] | |
| Low reaction temperature | The activation of the C-Cl bond may require higher temperatures (100-120 °C).[1] | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equiv.). |
| Protodeboronation | Ensure anhydrous conditions for the base and solvent if water is not part of the solvent system. | |
| Catalyst decomposition | Ensure a strictly inert atmosphere and use appropriately degassed solvents. |
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: The protocols and information provided in this document are intended for use by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The author and publisher are not liable for any damages or injuries resulting from the use of this information.
References
Application Notes: 4-Chloro-3-fluorotoluene as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-chloro-3-fluorotoluene in the development of novel agrochemicals. This readily available building block, through strategic functionalization, serves as a precursor to key intermediates for herbicides and fungicides. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in leveraging this compound for the discovery of new crop protection agents.
Introduction
Halogenated aromatic compounds are pivotal in the design of modern agrochemicals, often enhancing their biological efficacy and metabolic stability. This compound, with its distinct substitution pattern, offers multiple reaction sites for the synthesis of diverse molecular scaffolds. This document outlines the transformation of this compound into two critical intermediates: 4-chloro-3-fluorobenzoic acid and 4-chloro-3-fluoroaniline . These intermediates are subsequently utilized in the synthesis of a picolinate herbicide and a pyrazole carboxamide fungicide, respectively.
Data Presentation
Table 1: Synthesis of 4-Chloro-3-fluorobenzoic Acid
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | Oxidation | Potassium permanganate (KMnO₄), Water, 100°C, 4h | 4-Chloro-3-fluorobenzoic acid | ~75 | >98 |
Table 2: Synthesis of a Picolinate Herbicide
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 2 | Chlorination | Thionyl chloride (SOCl₂), DMF (cat.), Reflux, 2h | 4-Chloro-3-fluorobenzoyl chloride | ~95 | Intermediate |
| 3 | Amidation | 2-Amino-6-methylpyridine, Triethylamine, CH₂Cl₂, RT, 12h | N-(6-methylpyridin-2-yl)-4-chloro-3-fluorobenzamide | ~85 | >97 |
Table 3: Synthesis of 4-Chloro-3-fluoroaniline
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 4 | Nitration | Nitric acid, Sulfuric acid, 0-10°C, 1h | 4-Chloro-3-fluoro-6-nitrotoluene | ~90 | >98 |
| 5 | Reduction | Iron powder, Acetic acid, Ethanol/Water, Reflux, 3h | 4-Chloro-3-fluoro-6-aminotoluene (aniline) | ~88 | >97 |
Table 4: Synthesis of a Pyrazole Carboxamide Fungicide
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 6 | Amide Coupling | 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, Pyridine, Toluene, 80°C, 4h | N-(4-chloro-3-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | ~80 | >98 |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-fluorobenzoic Acid
-
Oxidation of this compound:
-
To a stirred solution of this compound (10.0 g, 69.2 mmol) in 200 mL of water, add potassium permanganate (32.8 g, 207.6 mmol) portion-wise over 30 minutes.
-
Heat the mixture to 100°C and maintain for 4 hours.
-
Cool the reaction to room temperature and filter off the manganese dioxide precipitate.
-
Wash the filter cake with hot water (3 x 50 mL).
-
Acidify the combined filtrate with concentrated hydrochloric acid to pH 2, resulting in the precipitation of the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 4-chloro-3-fluorobenzoic acid.
-
Protocol 2: Synthesis of a Picolinate Herbicide Analog
-
Chlorination of 4-Chloro-3-fluorobenzoic Acid:
-
Suspend 4-chloro-3-fluorobenzoic acid (5.0 g, 28.6 mmol) in thionyl chloride (15 mL) and add a catalytic amount of DMF (2 drops).
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-fluorobenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude 4-chloro-3-fluorobenzoyl chloride in 50 mL of anhydrous dichloromethane.
-
To this solution, add 2-amino-6-methylpyridine (3.1 g, 28.6 mmol) and triethylamine (4.4 mL, 31.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the target picolinate herbicide analog.
-
Protocol 3: Synthesis of 4-Chloro-3-fluoroaniline
-
Nitration of this compound:
-
To a stirred mixture of concentrated sulfuric acid (30 mL) and concentrated nitric acid (15 mL) at 0°C, slowly add this compound (10.0 g, 69.2 mmol) while maintaining the temperature below 10°C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-chloro-3-fluoro-6-nitrotoluene.
-
-
Reduction to 4-Chloro-3-fluoro-6-aminotoluene:
-
To a mixture of 4-chloro-3-fluoro-6-nitrotoluene (8.0 g, 42.2 mmol) in ethanol (100 mL) and water (25 mL), add iron powder (11.8 g, 211 mmol) and glacial acetic acid (5 mL).
-
Heat the mixture to reflux and stir for 3 hours.
-
Cool the reaction, filter through celite, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield 4-chloro-3-fluoro-6-aminotoluene.
-
Protocol 4: Synthesis of a Pyrazole Carboxamide Fungicide Analog
-
Amide Coupling:
-
Dissolve 4-chloro-3-fluoro-6-aminotoluene (4.0 g, 25.1 mmol) and pyridine (2.2 mL, 27.6 mmol) in 50 mL of toluene.
-
To this solution, add a solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (4.0 g, 25.1 mmol) in 20 mL of toluene dropwise.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Cool to room temperature and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product from ethanol/water to obtain the pure pyrazole carboxamide fungicide analog.
-
Visualizations
Figure 1: Synthetic workflow for a picolinate herbicide analog.
Figure 2: Synthetic workflow for a pyrazole carboxamide fungicide analog.
Application Notes and Protocol for the Nitration of 4-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the nitration of 4-chloro-3-fluorotoluene, a potentially important intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. The procedure outlines the use of a standard mixed acid nitration approach, with a focus on safety, regioselectivity, and product characterization. Due to the directing effects of the chloro and fluoro substituents, a mixture of isomeric products is anticipated. This protocol provides a foundational method for the synthesis and subsequent analysis of these nitrated derivatives.
Introduction
The nitration of aromatic compounds is a fundamental and widely utilized reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group serves as a versatile precursor for a variety of other functionalities, most notably amines, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. The substrate, this compound, possesses a unique substitution pattern that is of interest in medicinal chemistry for the synthesis of targeted therapeutics.
The regiochemical outcome of the nitration is governed by the directing effects of the existing substituents on the aromatic ring. Both the chloro and fluoro groups are ortho-, para-directing, while the methyl group is also an ortho-, para-director.[1][2] Consequently, the nitration of this compound is expected to yield a mixture of isomers, with the nitro group predominantly adding to the positions activated by these substituents. Understanding and controlling this isomeric distribution is critical for the efficient synthesis of the desired target molecule.
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale nitration of this compound using a mixture of concentrated nitric and sulfuric acids. It includes detailed safety precautions, a quantitative breakdown of reagents, a procedural workflow, and methods for product isolation and characterization.
Predicted Regioselectivity
The directing effects of the substituents on the this compound ring will determine the position of the incoming electrophile (the nitronium ion, NO₂⁺).
-
-Cl (Chloro): Ortho-, para-director, deactivating.[1]
-
-F (Fluoro): Ortho-, para-director, deactivating.[3]
-
-CH₃ (Methyl): Ortho-, para-director, activating.
Considering the positions on the aromatic ring:
-
Position 2: Ortho to the methyl group and meta to both halogens.
-
Position 5: Para to the methyl group and ortho to the fluoro group.
-
Position 6: Ortho to the methyl group and ortho to the chloro group.
Based on the combined directing effects, the most likely major products are the 2-nitro, 5-nitro, and 6-nitro isomers. Steric hindrance may influence the ratio of these isomers.
Experimental Protocol
Materials and Equipment
Table 1: List of Materials and Reagents
| Material/Reagent | Grade | Supplier | CAS Number |
| This compound | ≥98% | Commercially Available | 5527-94-6 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent | 7664-93-9 |
| Concentrated Nitric Acid (HNO₃) | 70% | ACS Reagent | 7697-37-2 |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house | 144-55-8 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | 7757-82-6 |
| Deionized Water (H₂O) | - | - | 7732-18-5 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.
Safety Precautions
-
Mixed Acid: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes. Handle with extreme care in a well-ventilated fume hood. Always add sulfuric acid to nitric acid slowly, as the mixing process is exothermic.
-
Nitration Reaction: The nitration of aromatic compounds is a highly exothermic reaction. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts, which can be explosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.
-
Quenching: The reaction mixture must be quenched by slowly adding it to ice water. Never add water to the reaction mixture, as this can cause a violent eruption.
-
Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.
Experimental Workflow
Caption: Experimental workflow for the nitration of this compound.
Step-by-Step Protocol
6.1. Preparation of the Nitrating Mixture
-
In a clean, dry Erlenmeyer flask, cool 20 mL of concentrated nitric acid (70%) in an ice bath.
-
Slowly and with constant stirring, add 20 mL of concentrated sulfuric acid (98%) to the nitric acid. The addition should be dropwise to control the exothermic reaction.
-
Keep the nitrating mixture in the ice bath until ready for use.
6.2. Nitration Reaction
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a fume hood.
-
Charge the flask with 14.46 g (0.1 mol) of this compound.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
Slowly add the prepared cold nitrating mixture to the stirred solution of this compound via the dropping funnel over a period of 30-60 minutes. Maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 1-2 hours.
6.3. Work-up and Isolation
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.
-
Transfer the resulting mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 50 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.
Data Presentation
Table 2: Quantitative Data for the Nitration Protocol
| Parameter | Value |
| Reactants | |
| This compound | 14.46 g (0.1 mol) |
| Concentrated H₂SO₄ (98%) | 20 mL |
| Concentrated HNO₃ (70%) | 20 mL |
| Reaction Conditions | |
| Addition Temperature | 0-5 °C |
| Reaction Time at 0-5 °C | 30 minutes |
| Reaction Time at Room Temp. | 1-2 hours |
| Expected Product | |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| Theoretical Yield | 18.96 g |
Characterization of Products
The crude product is expected to be a mixture of isomers. Characterization and quantification of the individual isomers should be performed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the isomers and determine their relative abundance. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the structure of the major isomer(s). The chemical shifts and coupling constants will provide definitive information about the position of the nitro group relative to the other substituents.
-
Infrared (IR) Spectroscopy: To confirm the presence of the nitro group (strong absorptions typically around 1530 cm⁻¹ and 1350 cm⁻¹).
Signaling Pathway and Logical Relationship Diagram
Caption: Logical relationship of reactants to products in the nitration reaction.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions. The expected yields and isomer ratios are based on theoretical predictions and may vary. Optimization of the reaction conditions may be necessary to achieve desired results.
References
Application of 4-Chloro-3-fluorotoluene in the Synthesis of Trametinib, a MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This application note details the use of 4-Chloro-3-fluorotoluene as a key starting material in the synthesis of a crucial intermediate for the MEK inhibitor, Trametinib (GSK1120212). Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers. The protocols provided herein describe the transformation of this compound into the key intermediate, 4-chloro-3-fluoroaniline, through a two-step process of nitration and subsequent reduction.
Synthetic Pathway Overview
The overall synthetic scheme involves the nitration of this compound to introduce a nitro group, followed by the reduction of the nitro group to an amine, yielding 4-chloro-3-fluoroaniline. This aniline derivative is a vital building block in the multi-step synthesis of Trametinib.
Figure 1: Synthetic workflow for the preparation of 4-chloro-3-fluoroaniline.
Experimental Protocols
Protocol 1: Nitration of this compound
This protocol describes the regioselective nitration of this compound to yield 4-Chloro-3-fluoro-5-nitrotoluene. The directing effects of the chloro and fluoro groups, along with the methyl group, favor the introduction of the nitro group at the C5 position.
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-3-fluoro-5-nitrotoluene.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference |
| Reactants | This compound, Nitric Acid, Sulfuric Acid | General Nitration Protocol |
| Temperature | 0-10 °C | General Nitration Protocol |
| Reaction Time | 1-2 hours | General Nitration Protocol |
| Typical Yield | 85-95% | Estimated based on similar reactions |
| Purity | >98% after purification | Estimated based on similar reactions |
Table 1: Quantitative data for the nitration of this compound.
Protocol 2: Reduction of 4-Chloro-3-fluoro-5-nitrotoluene
This protocol details the reduction of the nitro group in 4-Chloro-3-fluoro-5-nitrotoluene to an amine group using iron powder in the presence of hydrochloric acid (Béchamp reduction). This method is a classic and effective way to synthesize anilines from nitroarenes.[1]
Materials:
-
4-Chloro-3-fluoro-5-nitrotoluene
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Sodium Carbonate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Chloro-3-fluoro-5-nitrotoluene and ethanol.
-
Heat the mixture to reflux to dissolve the starting material.
-
In a separate beaker, prepare a solution of hydrochloric acid in water.
-
Carefully add the iron powder to the refluxing solution in portions.
-
Slowly add the hydrochloric acid solution to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of sodium carbonate until the effervescence ceases.
-
Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain 4-chloro-3-fluoroaniline. The crude product can be purified by distillation or column chromatography.
| Parameter | Value | Reference |
| Reactants | 4-Chloro-3-fluoro-5-nitrotoluene, Iron, Hydrochloric Acid | [1] |
| Solvent | Ethanol/Water | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | 80-90% | Estimated based on similar reactions |
| Purity | >99% after purification | Estimated based on similar reactions |
Table 2: Quantitative data for the reduction of 4-Chloro-3-fluoro-5-nitrotoluene.
Application in Trametinib Synthesis
4-Chloro-3-fluoroaniline is a key building block for the synthesis of the MEK inhibitor, Trametinib. The synthesis of Trametinib involves a multi-step sequence where the aniline is coupled with other fragments to construct the final complex molecule.[2][3]
Figure 2: Simplified workflow for the synthesis of Trametinib from 4-chloro-3-fluoroaniline.
Trametinib and the MEK/ERK Signaling Pathway
Trametinib functions by inhibiting the MEK1 and MEK2 kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF or RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth. Trametinib, as an allosteric inhibitor, binds to a site on MEK adjacent to the ATP-binding pocket, preventing MEK from phosphorylating its only known substrates, ERK1 and ERK2. This blockade of ERK phosphorylation leads to the inhibition of downstream signaling, resulting in cell cycle arrest and apoptosis in cancer cells.
Figure 3: The MEK/ERK signaling pathway and the mechanism of action of Trametinib.
This application note provides a foundational understanding and practical protocols for the utilization of this compound in the synthesis of a key pharmaceutical intermediate for the MEK inhibitor Trametinib. The provided data and diagrams are intended to support researchers in the fields of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Chloro-3-fluorotoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Chloro-3-fluorotoluene and its derivatives. These compounds are valuable intermediates in the pharmaceutical, agrochemical, and specialty chemical industries.[1] The protocols outlined below are designed to be scalable and are supported by quantitative data and safety information to ensure safe and efficient production in a research or industrial setting.
Introduction
This compound is a key building block in organic synthesis. The presence of both chloro and fluoro substituents on the toluene ring offers unique reactivity for further functionalization, making it a versatile precursor for a range of complex molecules.[1] The demand for efficient and scalable synthetic routes is driven by the increasing application of fluorinated compounds in drug discovery and materials science. This document details a robust synthetic pathway starting from readily available materials.
Synthetic Pathway Overview
The primary route for the synthesis of this compound involves a multi-step process starting from o-nitro-p-toluidine. The key transformations include a diazo reaction, a Sandmeyer reaction, reduction, and a Schiemann reaction.[2] An alternative approach for related isomers involves diazotization of a substituted aniline in anhydrous hydrofluoric acid followed by thermolysis.[3]
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for synthesizing this compound.
Experimental Protocols
Synthesis of 4-Chloro-3-nitrotoluene from o-nitro-p-toluidine
This protocol is based on a high-temperature diazo reaction followed by a Sandmeyer reaction.[2]
Materials:
-
o-nitro-p-toluidine (Fast Red Base GL)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Cuprous chloride (CuCl)
-
Ice
Procedure:
-
Diazotization:
-
In a suitable reactor, prepare a solution of o-nitro-p-toluidine in aqueous hydrochloric acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of cuprous chloride in hydrochloric acid.
-
Heat the cuprous chloride solution to the optimal reaction temperature (e.g., 70 °C).[2]
-
Slowly add the cold diazonium salt solution to the hot cuprous chloride solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time (e.g., 2.5 hours) to ensure complete reaction.[2]
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 4-chloro-3-nitrotoluene.
-
Synthesis of 4-Chloro-3-fluoroaniline from 4-Chloro-3-nitrotoluene
Materials:
-
4-Chloro-3-nitrotoluene
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Reduction:
-
In a reactor, suspend iron powder in a mixture of water and a small amount of hydrochloric acid.
-
Heat the mixture to reflux.
-
Add a solution of 4-chloro-3-nitrotoluene in ethanol dropwise to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitor by TLC or GC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture and filter to remove the iron sludge.
-
Make the filtrate alkaline by adding a concentrated solution of sodium hydroxide.
-
Extract the product, 4-chloro-3-fluoroaniline, with an organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Synthesis of this compound via Schiemann Reaction
Materials:
-
4-Chloro-3-fluoroaniline
-
Hydrofluoroboric acid (HBF₄) or Anhydrous Hydrogen Fluoride (HF)[3]
-
Sodium nitrite (NaNO₂)
-
Sand (optional, for thermal decomposition)
Procedure:
-
Diazotization:
-
Dissolve 4-chloro-3-fluoroaniline in hydrofluoroboric acid at a low temperature (0-5 °C).
-
Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium tetrafluoroborate salt, which may precipitate.
-
-
Thermal Decomposition:
-
Isolate the diazonium salt by filtration.
-
Wash the salt with cold water, followed by cold ethanol and then ether.
-
Carefully dry the salt.
-
Gently heat the dry diazonium salt (optionally mixed with sand for better heat control) until nitrogen evolution ceases. The product, this compound, will distill over.
-
-
Purification:
-
Collect the distillate and purify by fractional distillation to obtain high-purity this compound.
-
Scale-up Considerations and Data
The high-temperature diazo reaction has been reported to be scalable.[2] When moving from laboratory to pilot or industrial scale, several factors must be carefully considered:
-
Heat Management: Diazotization is an exothermic reaction. Efficient cooling is critical to maintain the low temperatures required for stability of the diazonium salt.
-
Reagent Addition: Controlled, slow addition of reagents is crucial to manage the reaction rate and temperature.
-
Off-gassing: The Sandmeyer and Schiemann reactions evolve nitrogen gas. The reactor system must be designed to handle this gas evolution safely.
-
Safety: Handling of hazardous materials such as anhydrous hydrogen fluoride and diazonium salts requires strict safety protocols.[4][5][6][7]
| Parameter | Laboratory Scale | Pilot/Industrial Scale (Projected) | Reference |
| Starting Material | o-nitro-p-toluidine | o-nitro-p-toluidine | [2] |
| Overall Yield | 33.8% | >30% (Target) | [2] |
| Purity (GC) | ≥99.9% | ≥99.5% | [2] |
| Key Reaction | High-temp. diazo | High-temp. diazo | [2] |
| Safety Concerns | Exotherms, N₂ evolution | Enhanced heat transfer, pressure relief | [4][5][6][7] |
Safety Information
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves, and a lab coat.[4][6]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[4]
-
Handling of Hazardous Reagents:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Caption: Essential safety protocols for the synthesis.
Conclusion
The synthesis of this compound can be successfully scaled up from laboratory to industrial production by following well-defined protocols and paying close attention to safety and process control. The methods described provide a solid foundation for researchers and drug development professionals to produce this important intermediate with high purity and in significant quantities. Further process optimization may be required to adapt these protocols to specific equipment and scale requirements.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
Application Notes and Protocols for the Quantification of 4-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Chloro-3-fluorotoluene. The following methods are based on established analytical techniques for similar halogenated aromatic compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a halogenated aromatic compound used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability studies. This document outlines two primary analytical techniques for its quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
Gas Chromatography is a highly suitable technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent sensitivity and selectivity. High-Performance Liquid Chromatography offers an alternative approach, particularly for samples in complex matrices, and can be readily implemented with a UV detector.
Gas Chromatography (GC) Method
Gas chromatography is a preferred method for the quantification of this compound due to its volatility. The following protocol is a recommended starting point for method development.
Experimental Protocol: GC-FID
1. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
An autosampler for reproducible injections.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium or Nitrogen, at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction for samples in aqueous matrices.
4. Calibration:
-
Inject the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Perform a linear regression analysis to determine the linearity and obtain the calibration equation.
Data Presentation: GC-FID Method Validation Parameters
The following table summarizes typical quantitative data for a validated GC-FID method based on the analysis of similar aromatic compounds.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a robust alternative for the analysis of this compound, especially for less volatile samples or when GC is not available.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
An HPLC system with a quaternary or binary pump, degasser, autosampler, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB C18, 150 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-200 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Calibration:
-
Inject the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Perform a linear regression analysis to determine the linearity and obtain the calibration equation.
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes typical quantitative data for a validated HPLC-UV method based on the analysis of similar aromatic compounds.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 5 - 200 µg/mL |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Method Selection Logic
Caption: Decision tree for selecting an appropriate analytical method.
References
Application Notes and Protocols for the Catalytic Conversion of 4-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common catalytic cross-coupling reactions involving 4-Chloro-3-fluorotoluene, a versatile building block in organic synthesis. The protocols and data presented are intended to serve as a practical guide for laboratory research and development, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound is a valuable starting material for the synthesis of a variety of more complex molecules. The presence of two different halogen atoms at distinct positions on the aromatic ring allows for selective functionalization through various palladium-catalyzed and copper-catalyzed cross-coupling reactions. This enables the targeted introduction of carbon-carbon, carbon-nitrogen, and other bonds, paving the way for the construction of diverse molecular architectures.
This document outlines key catalytic transformations of this compound, including Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, Cyanation, and Hydrodechlorination. For each reaction, a general protocol is provided, along with a summary of representative quantitative data to guide reaction optimization.
Data Presentation: Summary of Catalytic Conversions
The following tables summarize typical reaction conditions and yields for various catalytic conversions of this compound and analogous aryl chlorides. This data is intended to provide a comparative overview to aid in the selection of appropriate reaction conditions.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94[1] |
| 2 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 24 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | 48 | ~76[2] |
| 4 | Fluoroalkylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | 15-24 | High |
Table 2: Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | 1-2 | up to 90 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | 24 | ~95 |
| 3 | Various arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | High |
| 4 | Phenylboronic acid | PdCl₂ (ligand-free) | KOH | Ethanol | RT | 0.4 | 64[3] |
Table 3: Heck Reaction of Aryl Halides
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(dba)₂ / (1-Ad)₂P(nBu) | K₃PO₄ | Dioxane | 120 | 24 | 98[1] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 4 | 82 |
| 3 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 200 (MW) | 1 | 83[4] |
| 4 | Methyl α-fluoroacrylate | Pd(OAc)₂ (ligand-free) | NaOAc | DMF | 80 | 24 | Fair to quant.[5] |
Table 4: Sonogashira Coupling of Aryl Halides
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | High |
| 2 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (Cu-free) | TMP | DMSO | RT | 2 | 97[6] |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | [TBP][4EtOV] | 55 | 3 | Good |
| 4 | Phenylacetylene | Pd(PPh₃)₄ / CuI | n-BuNH₂ | Toluene | 50 | 12 | 80-90 |
Table 5: Cyanation of Aryl Chlorides
| Entry | Cyanide Source | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆] | Pd(OAc)₂ / CM-phos | Na₂CO₃ | MeCN/H₂O | 70 | 24 | up to 96[1] |
| 2 | Zn(CN)₂ | Pd₂(dba)₃ / dppf | - | DMF | 80 | 12 | High |
| 3 | K₄[Fe(CN)₆] | Pd(OAc)₂ / (1-Ad)₂P(nBu) | K₂CO₃ | Toluene | 120 | 24 | High |
Experimental Protocols
The following are general, representative protocols for the catalytic conversion of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of 4-chlorotoluene.[1]
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry, two-necked flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add anhydrous toluene to the flask and stir the mixture at room temperature for 5-10 minutes.
-
Add this compound (1.0 equiv.) and the amine (1.5 equiv.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane and Water
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Heck Reaction
This protocol is a general procedure for the Heck reaction of aryl chlorides with alkenes.[1]
Materials:
-
This compound
-
Alkene (e.g., Styrene or an acrylate)
-
Palladium(II) acetate [Pd(OAc)₂] or Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine or a bulky electron-rich phosphine)
-
Base (e.g., Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF, NMP, or Dioxane)
Procedure:
-
In a sealed tube or reaction flask under an inert atmosphere, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.0 equiv.) and the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction's progress by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the organic phase with water and brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 4: Sonogashira Coupling
This is a general protocol for the copper-cocatalyzed Sonogashira coupling of aryl halides.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%).
-
Add the anhydrous solvent and the base.
-
To this mixture, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 5: Palladium-Catalyzed Cyanation
This protocol is based on the use of the non-toxic cyanide source potassium ferrocyanide.[1]
Materials:
-
This compound
-
Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,3-Bis(dicyclohexylphosphino)propane (dcpe) or similar ligand
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN) and Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), K₄[Fe(CN)₆]·3H₂O (0.5-0.7 equiv.), Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and Na₂CO₃ (2.0 equiv.).
-
Add a degassed mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Heat the mixture to 70-120 °C under an inert atmosphere.
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the resulting nitrile by column chromatography.
Visualizations
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the catalytic cycle for common palladium-catalyzed cross-coupling reactions.
References
- 1. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 2. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Hydrogen Peroxide Promoted Mizoroki-Heck Reactions of Phenyldiazenes with Acrylates, Acrylamides, and Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific Synthesis of Tri- and Tetrasubstituted α-Fluoroacrylates by Mizoroki-Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-3-fluorotoluene Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-3-fluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, which is commonly prepared via diazotization of an appropriate aniline precursor followed by a Sandmeyer or Balz-Schiemann reaction.
Q1: My overall yield of this compound is consistently low. What are the most common causes?
Low yields typically originate from three primary areas: incomplete diazotization of the starting amine, premature decomposition of the intermediate aryl diazonium salt, or inefficiencies in the final substitution step (e.g., Sandmeyer or Schiemann reaction).[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly reduce the yield of the desired product.
Q2: How can I confirm that the initial diazotization step is complete?
The diazotization of an aromatic amine (like 3-fluoro-4-chloroaniline) requires nitrous acid, which is generated in situ from sodium nitrite and a strong acid. To ensure the reaction is complete, you can test for the presence of excess nitrous acid. A simple and effective method is to use starch-iodide paper. A drop of the reaction mixture will turn the paper blue if excess nitrous acid is present, indicating that all of the primary aromatic amine has been consumed.[1]
Q3: My reaction mixture is turning dark brown or black and forming tar-like substances. What is happening and how can I prevent it?
The formation of dark, polymeric materials is a common sign of diazonium salt decomposition, which often leads to radical side reactions.[1] This is typically caused by:
-
Elevated Temperatures: The diazotization step must be performed at low temperatures, generally between 0-5°C, to maintain the stability of the diazonium salt.[1][2]
-
Impurities: Ensure all reagents and solvents are of high purity.
-
Incorrect pH: The reaction should be maintained under strongly acidic conditions.
Q4: I am performing a Sandmeyer reaction to introduce the chlorine atom. What are the critical parameters for success?
The Sandmeyer reaction utilizes a copper(I) salt, typically CuCl, to catalyze the conversion of the diazonium salt to the corresponding aryl chloride.[3][4] Key factors include:
-
Catalyst Activity: Ensure the CuCl is active. It is often freshly prepared or purified before use.
-
Matching Halides: The counter-ion of the copper(I) salt must match the halide of the acid used for diazotization (e.g., use HCl with CuCl) to prevent the formation of mixed aryl halide products.[5]
-
Controlled Addition & Temperature: Add the cold diazonium salt solution slowly to the copper(I) chloride solution. While the initial mixing should be cold, the decomposition of the diazonium salt is often facilitated by gentle warming.[6]
Q5: I am using the Balz-Schiemann reaction to introduce the fluorine atom, but the yield is poor and the conditions seem harsh. Are there ways to optimize this?
The traditional Balz-Schiemann reaction involves the thermal decomposition of an isolated aryldiazonium tetrafluoroborate salt, often requiring high temperatures (>100°C), which can be hazardous and lead to degradation.[7][8] Modern approaches offer milder conditions:
-
Solvent Choice: Switching to low- or non-polar solvents like chlorobenzene or hexane can significantly improve yields and allow for lower decomposition temperatures (e.g., 60-80°C).[9][10]
-
Photochemical Initiation: Using visible light can promote the reaction under milder conditions.[7]
-
Catalysis: Recent studies have shown that a hypervalent iodine(III) catalyst can enable the reaction to proceed at temperatures as low as 25-60°C.[8]
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data for optimizing the synthesis of this compound.
Table 1: Optimized Conditions for Sandmeyer-type Diazo-Chlorination
| Parameter | Recommended Value | Notes |
| Starting Material | o-nitro-p-toluidine | This route requires subsequent reduction and fluorination steps.[11] |
| Diazotization Temperature | 0 - 5°C | Critical for preventing diazonium salt decomposition.[1] |
| Molar Ratio (Amine:CuCl) | 1 : 0.55 | An optimal ratio for the catalytic process.[11] |
| Reaction Temperature | 70°C | After addition of diazonium salt to the CuCl solution.[11] |
| Reaction Time | 2.5 hours | For the decomposition and substitution step.[11] |
| Reported Yield | ~34% (overall) | For the multi-step synthesis of this compound.[11] |
| Reported Purity | ≥99.9% (GC) | [11] |
Table 2: Comparison of Conditions for the Balz-Schiemann Reaction
| Condition | Traditional (Thermal) | Modern (Solvent-Modified) | Modern (Catalytic) |
| Reaction Type | Thermal Decomposition | Thermal Decomposition | Catalytic Decomposition |
| Temperature | High (100 - 200°C)[7] | Low (60 - 80°C)[9][10] | Mild (25 - 60°C)[8] |
| Solvent | Often neat (solid-state) or high-boiling point solvents | Low/Non-polar (e.g., PhCl, Hexane)[9][10] | Acetonitrile[8] |
| Additives | None | None | Hypervalent Iodine(III) Catalyst[8] |
| Key Issues | Explosion risk, harsh conditions, limited functional group tolerance.[7][8] | Improved safety and yield. | Mild conditions, broad substrate scope. |
| Reported Yields | Variable | Good to Excellent (70-95%)[9][10] | Good to Excellent |
Experimental Protocols
Protocol 1: Diazotization of 3-Fluoro-4-chloroaniline
-
Preparation: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-4-chloroaniline (1.0 eq) in a suitable volume of hydrochloric acid (e.g., 3M).
-
Cooling: Cool the mixture to 0-5°C in an ice-salt bath. The aniline hydrochloride salt may precipitate.
-
Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5°C.[2]
-
Monitoring: Stir the reaction mixture at 0-5°C for an additional 15-30 minutes after the addition is complete. Check for reaction completion using starch-iodide paper.[1] The resulting clear solution of the diazonium salt should be kept cold and used immediately in the next step.
Protocol 2: Sandmeyer Reaction for this compound
-
Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Reaction: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the CuCl solution. Vigorous evolution of nitrogen gas should be observed.
-
Decomposition: After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-70°C) until the evolution of nitrogen ceases.[11]
-
Work-up: Cool the reaction mixture. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with dilute NaOH and then with water.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 3: Modified Balz-Schiemann Reaction for this compound
-
Diazonium Salt Formation: Prepare the diazonium salt from 3-fluoro-4-chloroaniline as described in Protocol 1, but substitute hydrochloric acid with fluoroboric acid (HBF₄). The aryldiazonium tetrafluoroborate salt will often precipitate.
-
Isolation (Optional but traditional): The precipitated salt can be filtered, washed with cold ethanol and ether, and dried under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with extreme care.[7]
-
Decomposition in Non-Polar Solvent: Suspend the aryldiazonium tetrafluoroborate salt in a low-polarity solvent such as chlorobenzene or hexane.[9]
-
Heating: Heat the mixture to 60-80°C. Nitrogen gas and boron trifluoride will evolve.[9][10]
-
Work-up and Purification: After the reaction is complete (cessation of gas evolution), cool the mixture and wash it with aqueous sodium bicarbonate solution and then water. Purify the organic phase as described in Protocol 2.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low Sandmeyer reaction yields.
Caption: Simplified mechanism of the Balz-Schiemann reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. grokipedia.com [grokipedia.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Chloro-3-fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-3-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent workup procedures. Depending on the synthetic route, which often involves diazotization followed by a Sandmeyer or Balz-Schiemann type reaction, potential impurities may include:
-
Isomeric Impurities: Other isomers of chlorofluorotoluene (e.g., 2-Chloro-3-fluorotoluene, 3-Chloro-4-fluorotoluene).
-
Starting Materials: Unreacted 4-chloro-3-fluoroaniline or its precursors.
-
Side-Reaction Products: Phenolic byproducts from the reaction of the diazonium salt with water, and dehalogenated or other substituted aromatic compounds.[1][2][3][4]
-
Residual Solvents: Solvents used during the synthesis and extraction steps.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities present.
-
Fractional Distillation is highly effective for separating compounds with different boiling points, such as isomers or residual solvents.
-
Recrystallization is suitable if the crude product is a solid or can be solidified and a suitable solvent is found.
-
Column Chromatography is a versatile technique for separating compounds with different polarities, which is particularly useful for removing isomeric and other closely related impurities.
Q3: What is the expected purity and recovery after purification?
A3: With appropriate purification techniques, a high purity of ≥99.9% (as determined by GC) can be achieved.[5] The recovery will vary depending on the initial purity of the crude material and the chosen purification method.
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Typical Recovery Range | Key Applications |
| Fractional Distillation | >99% | 70-90% | Removal of volatile impurities and separation of isomers with different boiling points. |
| Recrystallization | >99.5% | 60-85% | Removal of soluble and insoluble impurities from a solid crude product. |
| Column Chromatography | >99.8% | 50-80% | High-resolution separation of isomers and other closely related impurities. |
Troubleshooting Guides
Issue 1: Poor Separation during Fractional Distillation
-
Symptom: The distillate contains a significant amount of impurities or the separation between fractions is not sharp.
-
Possible Causes:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation of close-boiling isomers.[6]
-
Distillation Rate is Too Fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.
-
Fluctuations in Heating: Inconsistent heating can lead to bumping and uneven vaporization.
-
Poor Insulation: Heat loss from the column can disrupt the temperature gradient.
-
-
Solutions:
-
Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[6]
-
Reduce the heating rate to ensure a slow and steady collection of the distillate (a rate of 1-2 drops per second is often recommended).
-
Use a heating mantle with a stirrer for uniform heating.
-
Insulate the distillation head and fractionating column with glass wool or aluminum foil.
-
Issue 2: Oiling Out or No Crystal Formation during Recrystallization
-
Symptom: Instead of crystals, an oil separates from the solution upon cooling, or no solid forms at all.
-
Possible Causes:
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.
-
Inappropriate Solvent: The chosen solvent or solvent system is not suitable for the compound.
-
Presence of Impurities: High levels of impurities can inhibit crystallization.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil instead of crystals.
-
-
Solutions:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound.[7]
-
Solvent Optimization: Re-dissolve the oil by heating and add a small amount of a co-solvent in which the compound is less soluble to decrease the overall solubility. Alternatively, select a different solvent system.[8][9][10]
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step like a simple filtration or a wash before recrystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
-
Issue 3: Ineffective Separation in Column Chromatography
-
Symptom: The collected fractions are still mixtures of the desired product and impurities.
-
Possible Causes:
-
Incorrect Eluent System: The polarity of the solvent system is too high or too low.
-
Column Overloading: Too much crude material has been loaded onto the column.
-
Poor Column Packing: The adsorbent is not packed uniformly, leading to channeling.
-
Sample Applied in Too Much Solvent: The initial sample band is too broad.
-
-
Solutions:
-
Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation of the components.
-
Reduce Sample Load: Use an appropriate amount of adsorbent for the quantity of crude material (a general rule of thumb is a 30:1 to 100:1 ratio of adsorbent to sample by weight).
-
Repack the Column: Ensure the adsorbent is packed evenly without any air bubbles or cracks.
-
Concentrate the Sample: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent before loading it onto the column.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general procedure and may require optimization based on the specific impurity profile of the crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.[3]
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Equilibration: As the mixture boils, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (refluxes).
-
Distillation: Slowly increase the heat until the vapor reaches the thermometer and the temperature stabilizes. The temperature should be close to the boiling point of the lowest boiling point component.
-
Fraction Collection: Collect the initial fraction (forerun), which may contain lower-boiling impurities. As the temperature begins to rise to the boiling point of this compound (approximately 163-165 °C), change the receiving flask to collect the pure fraction.
-
Monitoring: Monitor the temperature throughout the distillation. A stable temperature plateau indicates the collection of a pure compound. Collect the fraction that distills over a narrow temperature range.
-
Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC) or other suitable analytical techniques.
Protocol 2: Purification by Recrystallization
This is a general protocol for recrystallization and the choice of solvent is critical and must be determined experimentally.
Materials:
-
Crude this compound (if solid or can be induced to solidify)
-
A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)[8][9][10]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Pure crystals of this compound should form. The flask can then be placed in an ice bath to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
-
Analysis: Determine the melting point and purity of the recrystallized product.
Protocol 3: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound using column chromatography. The specific conditions will need to be optimized.
Materials:
-
Crude this compound
-
Silica gel (or another suitable adsorbent)
-
Eluent (a non-polar solvent or a mixture of a non-polar and a polar solvent, e.g., hexane/ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation of this compound from its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack the chromatography column with silica gel using either a dry packing or slurry method. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent.
-
Fraction Collection and Analysis: Collect small fractions and monitor their composition using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the final product using GC, NMR, or other appropriate analytical methods.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. US5143685A - Process for purification of ortho-chlorotoluene - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
side reactions and byproducts in 4-Chloro-3-fluorotoluene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is via a Sandmeyer reaction.[1][2][3] This process typically involves two main steps:
-
Diazotization: The starting material, 3-Fluoro-4-methylaniline, is treated with a nitrite source (commonly sodium nitrite) in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom to yield this compound.[1][2]
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature control is paramount during diazotization. The reaction is highly exothermic, and maintaining a low temperature (typically 0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.[4] Slow, portion-wise addition of the sodium nitrite solution is also essential to manage the reaction rate and temperature. An excess of nitrous acid should be avoided as it can lead to unwanted side reactions.
Q3: What are the expected yield and purity for this synthesis?
A3: With optimized conditions, the overall yield for the synthesis of this compound can be around 33.8%, with a purity of ≥99.9% as determined by Gas Chromatography (GC).[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction. 4. Loss of product during workup and purification. | 1. Ensure stoichiometric amounts of sodium nitrite and acid are used. Check for the presence of nitrous acid using starch-iodide paper. 2. Maintain the temperature strictly between 0-5 °C during diazotization and addition of the diazonium salt solution to the copper(I) chloride solution. 3. Ensure the copper(I) chloride catalyst is active. Use freshly prepared catalyst if possible. 4. Optimize extraction and distillation procedures to minimize product loss. |
| Presence of Phenolic Byproducts (e.g., 3-Fluoro-4-methylphenol) | Reaction of the diazonium salt with water. | 1. Maintain a low reaction temperature during the Sandmeyer reaction. 2. Use a non-aqueous solvent if possible, although this may require process modification. 3. Minimize the amount of water present in the reaction mixture. |
| Formation of Azo Compounds (colored impurities) | Coupling of the diazonium salt with unreacted 3-Fluoro-4-methylaniline or other aromatic species. | 1. Ensure the complete conversion of the starting aniline during diazotization. 2. Maintain a low temperature and acidic conditions to disfavor azo coupling. |
| Incomplete Reaction (Starting material detected in product) | 1. Insufficient diazotizing agent. 2. Diazonium salt decomposition before it can react. | 1. Use a slight excess of sodium nitrite and ensure adequate mixing. 2. Add the diazonium salt solution to the Sandmeyer reaction mixture promptly after its preparation. |
| Formation of Tar-like substances | Polymerization of diazonium salts or other radical-induced side reactions. | 1. Maintain a low and controlled temperature throughout the process. 2. Ensure efficient stirring to prevent localized overheating. |
Side Reactions and Byproducts
Several side reactions can occur during the synthesis of this compound, leading to the formation of various byproducts. Understanding these pathways is crucial for optimizing the reaction and purifying the final product.
-
Phenol Formation: The diazonium salt can react with water in the reaction mixture to produce 3-Fluoro-4-methylphenol. This is a common side reaction in Sandmeyer reactions.[1]
-
Deamination (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 3-fluorotoluene. This can occur through radical mechanisms.
-
Azo Coupling: The diazonium salt can couple with the starting material, 3-Fluoro-4-methylaniline, or other aromatic compounds present in the reaction mixture to form colored azo compounds.
-
Isomer Formation: Depending on the starting material and reaction conditions, trace amounts of isomeric chlorofluorotoluenes may be formed.
-
Tar Formation: Diazonium salts, being high-energy species, can undergo polymerization or other decomposition pathways to form complex, high-molecular-weight tars, especially at elevated temperatures.
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on the diazotization of 3-Fluoro-4-methylaniline followed by a copper(I) chloride catalyzed Sandmeyer reaction.
Materials:
-
3-Fluoro-4-methylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-Fluoro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be controlled to prevent a rapid temperature increase.
-
After the complete addition of sodium nitrite, stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
Check for the presence of a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. If the test is strongly positive, add a small amount of urea to quench the excess nitrous acid.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm up to room temperature and then heat it gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.[5]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent).
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to remove any residual acid, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Data Presentation
Table 1: Optimized Reaction Conditions for Diazo-chlorination
| Parameter | Value |
| Reaction Temperature | 70 °C |
| Reaction Time | 2.5 hours |
| Molar Ratio (Starting Amine : CuCl) | 1 : 0.55 |
| Reference: | [5] |
Table 2: Typical Yield and Purity of this compound
| Parameter | Value |
| Overall Yield | 33.8% |
| Purity (by GC) | ≥ 99.9% |
| Reference: | [5] |
Visualizations
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103274945A - Cleaning and preparing method of 4-Chloro-3,5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 4. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
optimizing reaction temperature for 4-Chloro-3-fluorotoluene functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 4-chloro-3-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the functionalization of this compound?
A1: The most common functionalization methods for this compound include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as metal-halogen exchange reactions to form Grignard or organolithium reagents. These reactions allow for the introduction of a wide range of substituents.
Q2: What is the typical temperature range for a Suzuki-Miyaura coupling reaction with this compound?
A2: The reaction temperature for Suzuki-Miyaura coupling can vary, but a general range is between 80-110°C.[1] For initial optimization, starting at 60°C is a reasonable approach.[2] In some specific cases, an optimal temperature of 80°C has been reported.[3]
Q3: What is the recommended temperature for a Buchwald-Hartwig amination using this compound?
A3: Buchwald-Hartwig amination reactions can be performed at a wide range of temperatures, from room temperature up to 120°C.[2] A specific protocol suggests heating at 80–90°C for an extended period, such as 48 hours.[4] For solvent-free conditions, temperatures of 100-120°C may be employed.[5]
Q4: Why is a low temperature crucial for the formation of a Grignard reagent from this compound?
A4: The formation of functionalized Grignard reagents, especially from aryl halides with other reactive groups, is often conducted at low temperatures, such as -78°C, to minimize side reactions.[6][7] Low temperatures help to stabilize the Grignard reagent once formed and prevent undesirable reactions like Wurtz coupling.[8]
Q5: At what temperature should a lithiation reaction of this compound be performed?
A5: Lithiation reactions are typically carried out at very low temperatures to control the reactivity of the organolithium species. A common temperature for this type of reaction is -78°C.[9]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Optimize the temperature in increments of 10°C within the 60-110°C range. A good starting point is 80°C.[1][2][3] |
| Catalyst Inactivity | Ensure the palladium catalyst is not deactivated. Use fresh catalyst and ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction.[1] |
| Base Incompatibility | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Poor Quality Reagents | Ensure the boronic acid or ester is pure and the solvent is anhydrous and degassed. |
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | High temperatures can lead to decomposition of the catalyst or starting materials. Try lowering the temperature. Reactions can be successful even at room temperature with the right catalyst system.[2] |
| Incorrect Ligand Choice | The ligand plays a crucial role in the efficiency and selectivity of the reaction. Screen different phosphine-based ligands. |
| Presence of Oxygen | The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under strictly inert conditions. |
| Incompatible Functional Groups | Certain functional groups like esters and nitro groups may not be compatible with strong bases like KOtBu.[10] Consider using a weaker base such as K₂CO₃.[10] |
Issue 3: Failure to Form Grignard Reagent
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | Grignard reagent formation from functionalized aryl halides requires low temperatures to prevent decomposition and side reactions. Maintain a temperature of -78°C.[6][7] |
| Inactive Magnesium | Use highly activated magnesium (Rieke magnesium) for challenging substrates.[6][7] Ensure magnesium turnings are fresh and dry. |
| Presence of Water | Grignard reagents are highly sensitive to moisture. Use anhydrous solvents and oven-dried glassware. |
| Slow Initiation | A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction. |
Data Presentation
Table 1: Recommended Temperature Ranges for Functionalization Reactions
| Reaction Type | Recommended Starting Temperature | Typical Temperature Range | Key Considerations |
| Suzuki-Miyaura Coupling | 60°C[2] | 80-110°C[1] | Optimal temperature can be substrate-dependent; 80°C is often a good optimum.[3] |
| Buchwald-Hartwig Amination | Room Temperature | Room Temp - 120°C[2] | Higher temperatures (e.g., 80-90°C) may be needed for less reactive substrates.[4] |
| Grignard Reagent Formation | -78°C[6][7] | -78°C to 0°C | Low temperature is critical for stability and to prevent side reactions.[6][7] |
| Lithiation | -78°C[9] | -78°C to -40°C | Strict temperature control is necessary to manage the high reactivity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).[1]
-
Add a degassed solvent (e.g., toluene, THF, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically between 80-110°C) and stir for 2-24 hours.[1]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., NaOtBu or Cs₂CO₃) to a dry reaction vessel.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Remove the solvent in vacuo and purify the residue by chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: Troubleshooting logic for optimizing reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Substitution of 4-Chloro-3-fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective substitution of 4-chloro-3-fluorotoluene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity with this compound?
A1: The primary challenge arises from the complex interplay of the directing effects of the three substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directors due to the resonance donation of their lone pairs. This creates multiple potential sites for substitution, making it difficult to direct an incoming group to a single, desired position.
Q2: In electrophilic aromatic substitution (EAS), which positions are most activated and deactivated?
A2: The directing effects of the substituents on this compound are as follows:
-
Methyl (-CH₃): Activating and ortho-, para-directing. It enhances electron density at positions 2 and 6.
-
Fluorine (-F): Deactivating via induction but ortho-, para-directing by resonance. It directs incoming electrophiles to positions 2 and 4 (relative to the fluorine).
-
Chlorine (-Cl): Deactivating via induction but ortho-, para-directing by resonance. It directs to positions 3 and 5 (relative to the chlorine).
The overall regioselectivity will be a balance of these competing effects, with the activating methyl group likely having a dominant influence, favoring substitution at positions 2 and 6. However, steric hindrance at position 2 from the adjacent fluorine may favor substitution at position 6.
Q3: In nucleophilic aromatic substitution (SNAr), which halogen is the better leaving group?
A3: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the ring, which is favored by strong electron-withdrawing groups ortho or para to the leaving group. In the absence of strong activating groups, the C-F bond is generally more resistant to cleavage than the C-Cl bond due to its higher bond strength. However, the high electronegativity of fluorine can make the carbon to which it is attached more electrophilic, potentially favoring attack at that position. The outcome can be highly dependent on the reaction conditions and the nature of the nucleophile.
Q4: For palladium-catalyzed cross-coupling reactions, which C-X bond is more reactive?
A4: In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the palladium catalyst is a key step. The reactivity of the C-X bond generally follows the trend C-I > C-Br > C-Cl > C-F. Therefore, the C-Cl bond in this compound is expected to be significantly more reactive than the C-F bond, allowing for selective coupling at the chlorine-bearing carbon.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Problem: A mixture of isomers is obtained, with low yield of the desired product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Competing Directing Effects | The inherent electronic properties of the substituents lead to multiple activated positions. |
| Solution 1: Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the product formed via the lowest activation energy pathway. | |
| Solution 2: Choice of Reagent: Bulky electrophiles may favor substitution at the less sterically hindered position (likely position 6). | |
| Solution 3: Solvent Effects: Varying the solvent polarity can influence the stability of the reaction intermediates and transition states, potentially altering the isomer distribution. | |
| Steric Hindrance | The proximity of the existing substituents can hinder attack at certain positions. |
| Solution: Employ smaller electrophilic reagents if substitution at a sterically hindered position is desired. Conversely, use bulkier reagents to enhance substitution at less hindered sites. |
Logical Troubleshooting Workflow for Poor EAS Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in EAS.
Issue 2: Low Conversion or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Problem: The starting material is largely unreacted, or the yield of the coupled product is very low. This assumes the target is substitution at the C-Cl position.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inactivation | The palladium catalyst is poisoned or has decomposed. |
| Solution 1: Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl chlorides, bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required. | |
| Solution 2: Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. Ensure the base is anhydrous. | |
| Solution 3: Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst. | |
| Low Reactivity of C-Cl Bond | Aryl chlorides are less reactive than bromides or iodides. |
| Solution 1: Higher Temperature: Increasing the reaction temperature (e.g., to 80-120 °C) is often necessary for aryl chlorides. | |
| Solution 2: Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol %) may be required. | |
| Solution 3: Use of Additives: In some cases, additives like boronic esters (for Suzuki) can enhance reaction rates. |
Experimental Workflow for a Typical Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Experimental Protocols
Protocol 1: Regioselective Buchwald-Hartwig Amination at the C-Cl Position
This protocol is adapted from established methods for the amination of aryl chlorides.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol %), XPhos (4 mol %), and NaOtBu (1.4 equivalents).
-
Add anhydrous toluene, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Suzuki Coupling at the C-Cl Position
This protocol is based on standard conditions for the Suzuki coupling of challenging aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid of choice
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add Pd(dppf)Cl₂ (3 mol %).
-
Add the dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Data Summary Tables
The following tables summarize expected outcomes based on the general principles of reactivity for compounds analogous to this compound. Note: Experimental data for this specific substrate is limited in the literature; these are predictive summaries.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile | Major Isomer(s) | Minor Isomer(s) | Rationale |
| NO₂⁺ | 6-nitro, 2-nitro | 5-nitro | The activating -CH₃ group directs ortho and para. Position 6 is sterically more accessible than position 2. |
| Br⁺ | 6-bromo | 2-bromo, 5-bromo | Similar to nitration, with steric factors favoring the 6-position. |
| R-C=O⁺ (Acylation) | 6-acyl | 2-acyl | The bulky acyl group will strongly favor the less hindered position 6. |
Table 2: Predicted Selectivity in Cross-Coupling and SNAr Reactions
| Reaction Type | Reagent/Nucleophile | Expected Site of Substitution | Rationale |
| Suzuki Coupling | Ar-B(OH)₂ / Pd catalyst | C4-Cl | The C-Cl bond is significantly more reactive towards oxidative addition than the C-F bond. |
| Buchwald-Hartwig | R₂NH / Pd catalyst | C4-Cl | Similar to Suzuki coupling, selective oxidative addition at the C-Cl bond is expected. |
| SNAr | NaOMe | C4-Cl (if activated) | Without a strong ortho/para activating group, SNAr is difficult. If forced, substitution at the C-Cl bond is more likely than at the stronger C-F bond. |
| Directed ortho-metalation | n-BuLi / TMEDA | C2-Li | The fluorine atom is a stronger directing group for lithiation than chlorine. Lithiation is expected ortho to the fluorine. |
Technical Support Center: Suzuki Coupling of 4-Chloro-3-fluorotoluene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 4-chloro-3-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The primary challenges stem from the starting material itself. The Carbon-Chlorine (C-Cl) bond is significantly less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult. Additionally, the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting catalyst performance.[1][2]
Q2: What are the most common side reactions observed in this coupling?
A2: Common side reactions include:
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of an undesired arene. This can be exacerbated by high temperatures and the presence of water.
-
Dehalogenation: The replacement of the chlorine atom on the toluene ring with a hydrogen atom.
Q3: How do I minimize the formation of homocoupling byproducts?
A3: To minimize homocoupling, ensure a strictly inert atmosphere by thoroughly degassing your solvents and reaction vessel. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help favor the cross-coupling reaction.
Q4: Can the fluorine atom on the ring interfere with the reaction?
A4: The fluorine atom is generally stable under Suzuki coupling conditions. Its strong electron-withdrawing effect can decrease the electron density of the pyridine ring, which may influence the reactivity of the corresponding boronic acid in the transmetalation step.[1]
Troubleshooting Guide
Low or No Product Formation
If you are observing low to no yield of your desired product, consult the following table and workflow diagram to diagnose and resolve the issue.
| Observation | Potential Cause | Suggested Solution |
| No reaction, starting materials consumed | Catalyst deactivation | Use a fresh batch of palladium precursor and ligand. Consider using a more robust pre-catalyst. |
| Insufficiently inert atmosphere | Degas solvents thoroughly and purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) for an extended period. | |
| Low reaction temperature | The activation of the C-Cl bond often requires higher temperatures (100-120 °C). | |
| Starting material remains unreacted | Ineffective catalyst system | For aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. |
| Weak base | A strong base is often necessary to facilitate the transmetalation step with less reactive aryl chlorides. Screen stronger bases like K₃PO₄ or Cs₂CO₃. | |
| Product is formed, but in low yield | Suboptimal solvent | The choice of solvent can significantly impact the reaction. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). |
| Decomposition of boronic acid | Prolonged reaction times at high temperatures can lead to the degradation of the boronic acid. Monitor the reaction closely and stop it once the starting material is consumed. |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling of this compound.
Data Presentation: Reaction Condition Screening
The following tables provide representative data for the Suzuki coupling of a generic aryl chloride with an arylboronic acid under various conditions. These can serve as a starting point for the optimization of the coupling with this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 12 | 35 |
| Pd₂(dba)₃ (1) | SPhos (2) | 100 | 8 | 85 |
| Pd(dppf)Cl₂ (2) | - | 100 | 12 | 60 |
| XPhos Pd G3 (2) | - | 100 | 6 | 92 |
Yields are illustrative and highly dependent on the specific substrates.
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 55 |
| K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 10 | 88 |
| Cs₂CO₃ (2) | DMF | 120 | 8 | 90 |
| Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
Yields are illustrative and highly dependent on the specific substrates.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., Dioxane/Water 4:1, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for the Suzuki coupling of this compound.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Chloro-3-fluorotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning in chemical reactions involving 4-Chloro-3-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound, and what are their typical poisons?
A1: Palladium-based catalysts are most frequently employed in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations with this compound. The primary catalyst poisons for these systems include:
-
Halide Ions (Cl⁻, F⁻): While necessary for the reaction mechanism (as leaving groups), excess halide ions in the reaction mixture can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1]
-
Sulfur Compounds: Impurities from starting materials or reagents containing sulfur (e.g., thiols, thioethers) are notorious for irreversibly poisoning palladium catalysts by forming stable palladium-sulfur bonds.
-
Phosphorus Compounds: While phosphine ligands are often essential for catalyst activity, certain phosphorus-containing impurities or degradation products can act as inhibitors.
-
Water and Oxygen: While some reactions are robust, excessive water or oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) oxides.
-
Ammonia and Amines: In reactions like the Buchwald-Hartwig amination, the amine reactant or ammonia can sometimes act as an inhibitor by strongly coordinating to the palladium center.
Q2: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has stalled. What are the likely causes related to catalyst poisoning?
A2: Several factors related to catalyst poisoning could be responsible for poor reaction performance:
-
Substrate Quality: The this compound starting material may contain impurities from its synthesis, such as residual acids, bases, or sulfur compounds.
-
Reagent Purity: Other reagents, like the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction, may be contaminated. Solvents can also contain catalyst poisons.
-
Ligand Degradation: The phosphine ligand used may be sensitive to air or moisture and could have degraded, forming phosphine oxides which can inhibit the catalyst.
-
Excess Halide Concentration: High concentrations of chloride or fluoride ions, potentially from the substrate or additives, can lead to the formation of inactive palladate complexes.
-
Leaching of Palladium: If a heterogeneous catalyst like palladium on carbon (Pd/C) is used, palladium may leach into the solution and subsequently aggregate into inactive palladium black.
Q3: Can the fluorine and chlorine substituents on this compound themselves contribute to catalyst poisoning?
A3: Yes, the halide substituents play a dual role. While the carbon-halogen bond is the reactive site for oxidative addition to the palladium center, the resulting halide ions (Cl⁻ and F⁻) released into the solution can act as catalyst poisons. Fluoride ions, in particular, can have a complex effect, sometimes promoting the reaction but at other times forming unreactive catalyst species.[2] The relative rates of the desired catalytic cycle versus the poisoning pathway can be influenced by reaction conditions such as temperature, solvent, and the nature of the ligands.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Starting materials (this compound and boronic acid) remain largely unreacted.
-
Formation of homocoupling products of the boronic acid.
-
Appearance of palladium black.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.
Quantitative Data on Potential Impurity Effects (Hypothetical):
| Impurity in this compound | Concentration (ppm) | Effect on Yield (%) |
| Thiophenol | 50 | 85% decrease |
| Residual HCl | 100 | 30% decrease |
| Water | 500 | 15% decrease |
Issue 2: Catalyst Deactivation in a Heck Reaction
Symptoms:
-
Initial product formation followed by a plateau.
-
Reaction does not go to completion even with extended reaction times.
-
Formation of palladium mirror on the glassware.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation in Heck reactions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation:
-
Ensure this compound is of high purity (>99%). If necessary, purify by distillation.
-
Use a high-quality boronic acid, stored in a desiccator.
-
Degas the solvent (e.g., toluene, dioxane, or DMF) by sparging with argon or nitrogen for at least 30 minutes.
-
-
Reaction Setup:
-
To a dry, argon-flushed Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required).
-
Add the boronic acid (1.1-1.5 equivalents) and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add the degassed solvent via cannula.
-
Finally, add the this compound (1.0 equivalent) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a positive pressure of argon.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol is a general guideline and may need optimization for specific poisons.
-
Catalyst Recovery:
-
After the reaction, filter the reaction mixture to recover the Pd/C catalyst.
-
Wash the catalyst thoroughly with the reaction solvent to remove adsorbed organic residues.
-
Further wash with a solvent in which the product and byproducts are highly soluble (e.g., methanol or acetone).
-
-
Washing and Neutralization:
-
Suspend the catalyst in deionized water and stir for 30 minutes. Filter.
-
If acidic or basic impurities are suspected poisons, wash with a dilute solution of a non-coordinating base (e.g., 0.1 M NaHCO₃) or acid (e.g., 0.1 M acetic acid), respectively.
-
Wash thoroughly with deionized water until the filtrate is neutral.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
-
Activity Test:
-
Test the activity of the regenerated catalyst on a small-scale reaction to evaluate its performance compared to a fresh catalyst. For more stubborn poisons, a reduction step with a reducing agent like hydrazine or sodium borohydride in an aqueous solution may be necessary, followed by thorough washing and drying.[2]
-
Logical Relationship of Catalyst Deactivation and Regeneration:
Caption: The interplay between the active catalytic cycle, deactivation pathways, and regeneration.
References
Technical Support Center: Purification of 4-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 4-Chloro-3-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities in this compound typically arise from the synthetic route used. Common synthesis pathways, such as the Sandmeyer and Balz-Schiemann reactions, can introduce several types of impurities:
-
Isomeric Impurities: The synthesis may result in the formation of other chlorofluorotoluene isomers. The separation of these isomers is critical as their physical properties can be very similar.
-
Starting Material Residues: Unreacted starting materials from the synthesis process may remain in the crude product.
-
Reaction Byproducts:
-
From Sandmeyer Reaction: Biaryl compounds can be formed as byproducts.
-
From Balz-Schiemann Reaction: Thermal decomposition of the diazonium salt can sometimes lead to the formation of tarry substances.
-
-
Solvent Residues: Residual solvents used during the synthesis and workup can also be present.
Q2: Which analytical methods are recommended for identifying and quantifying impurities in this compound?
A2: Gas Chromatography (GC) coupled with a suitable detector is the most common and effective method for analyzing the purity of this compound and quantifying isomeric impurities.[1][2] For structural elucidation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying impurities.
Q3: What are the primary methods for purifying this compound?
A3: The two primary methods for the purification of this compound are:
-
Fractional Distillation: This is a highly effective method for separating this compound from impurities with different boiling points, especially isomeric impurities.[4][5]
-
Recrystallization: If the crude product is a solid at room temperature or can be solidified, recrystallization can be an effective purification technique.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or a column with a more efficient packing material. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[6] | |
| Bumping or Uneven Boiling | Superheating of the liquid. | Use a magnetic stirrer or add boiling chips to the distillation flask to ensure smooth boiling.[7] |
| Product Loss | Column hold-up. | For small-scale distillations, be aware that a significant portion of the product can be retained on the surface of the column packing. Choose a column size appropriate for the amount of material being distilled. |
| Leaks in the apparatus. | Ensure all joints are properly sealed. Use appropriate grease for ground glass joints if necessary. |
Recrystallization
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | The solute is coming out of solution above its melting point. | Add a small amount of the better solvent to the hot solution to decrease saturation. Ensure the cooling process is slow. Consider using a different solvent system. |
| No Crystal Formation | Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the solute. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Experimental Protocols
Fractional Distillation of this compound
This protocol is designed for the purification of this compound from isomers and other volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a water source, with water entering at the bottom and exiting at the top.
-
Place a receiving flask at the end of the condenser.
-
-
Distillation:
-
Begin stirring and gently heat the flask.
-
Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the first fraction (the most volatile component).
-
Collect the initial fraction (forerun) in a separate receiving flask. This will contain any low-boiling impurities.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound. The boiling point of this compound is approximately 154-156 °C at atmospheric pressure.[8]
-
Collect the main fraction over a narrow temperature range.
-
If a higher boiling fraction is present, the temperature will rise again. Stop the distillation before the flask goes to dryness.
-
-
Analysis:
-
Analyze the collected fractions by GC to determine their purity.
-
Boiling Points of Relevant Isomers:
| Compound | Boiling Point (°C) |
| 2-Chloro-4-fluorotoluene | 154-156[8] |
| 3-Fluorotoluene | 115[9] |
| o-Chlorotoluene | 159[10] |
| m-Chlorotoluene | 162[10] |
| p-Chlorotoluene | 162[10] |
Note: The significant difference in boiling points between 3-fluorotoluene and the chlorotoluene isomers suggests that fractional distillation should be effective for separating these types of impurities.
Recrystallization of this compound
This protocol is a general guideline. The choice of solvent is critical and may require preliminary solubility tests.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Selected recrystallization solvent or solvent pair
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
-
For halogenated aromatic compounds, common solvents to test include ethanol, methanol, hexane, toluene, and mixtures such as ethanol/water.[11]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals thoroughly.
-
Solubility Data (Qualitative):
| Solvent | Expected Solubility of this compound |
| Water | Insoluble |
| Ethanol | Soluble when hot, less soluble when cold |
| Hexane | Sparingly soluble |
| Toluene | Soluble |
Note: This table is a general guide. Experimental verification is crucial.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by recrystallization.
Safety Information
Handling Halogenated Aromatic Compounds:
-
Always work in a well-ventilated fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Avoid inhalation of vapors and contact with skin and eyes.
Distillation Safety:
-
Never distill to dryness, as this can lead to the formation of explosive peroxides, especially with older samples.[7]
-
Ensure the distillation apparatus is not a closed system to prevent pressure buildup.
-
Use a heating mantle as a heat source; avoid open flames.[13]
Waste Disposal:
-
Dispose of all chemical waste, including distillation residues and filtrates, according to your institution's hazardous waste disposal procedures.[14]
-
Halogenated organic waste should be collected separately from non-halogenated waste.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. byjus.com [byjus.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 8. 2-Chloro-4-fluorotoluene CAS#: 452-73-3 [m.chemicalbook.com]
- 9. 3-Fluorotoluene CAS#: 352-70-5 [m.chemicalbook.com]
- 10. Chlorotoluene - Wikipedia [en.wikipedia.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. ehs.gatech.edu [ehs.gatech.edu]
- 14. hsrm.umn.edu [hsrm.umn.edu]
Technical Support Center: Enhancing the Reaction Rate of 4-Chloro-3-fluorotoluene with Amines
Welcome to the technical support center for the amination of 4-Chloro-3-fluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and enhance reaction efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amination of this compound.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Slow or Incomplete Reaction | 1. Catalyst Inactivity: The palladium or copper catalyst may not be sufficiently active for this specific substrate. Aryl chlorides are known to be less reactive than bromides or iodides.[1][2] 2. Inappropriate Ligand: The phosphine ligand (for palladium) or diamine ligand (for copper) may not be optimal for activating the C-Cl bond.[1][3] 3. Incorrect Base: The strength of the base is crucial for the deprotonation of the amine and the subsequent catalytic cycle.[4] 4. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for the oxidative addition step. | 1. Catalyst System: For Buchwald-Hartwig amination, consider using a more active palladium precatalyst or generating the active Pd(0) species in situ. For copper-catalyzed reactions, ensure the use of a suitable copper(I) source and a highly effective ligand.[1][3] 2. Ligand Selection: For palladium catalysis, sterically hindered biarylphosphine ligands like XPhos or Josiphos are often effective for aryl chlorides.[2][5] For copper catalysis, sterically encumbered N1,N2-diaryl diamine ligands have shown promise for aryl chloride amination under milder conditions.[1][3] 3. Base Optimization: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4][6] Weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may require higher temperatures or more active catalysts.[7] 4. Temperature Screening: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, and monitor the reaction progress. |
| Formation of Hydrodehalogenation Byproduct | 1. Presence of Water: Trace amounts of water can lead to the formation of palladium-hydride species, which can reduce the aryl chloride.[8] 2. Inefficient Reductive Elimination: If the desired C-N bond formation is slow, the intermediate palladium complex may undergo side reactions.[9][10] 3. Ligand Choice: Some ligands may favor the hydrodehalogenation pathway. | 1. Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried. Use of anhydrous solvents and inert atmosphere (Nitrogen or Argon) is critical. 2. Ligand and Base Combination: The choice of ligand and base can influence the rate of reductive elimination versus side reactions. Experiment with different combinations. For instance, using a more sterically hindered ligand can sometimes disfavor the formation of hydride species. 3. Additives: In some cases, the addition of a small amount of a sacrificial hydrogen acceptor can mitigate hydrodehalogenation. |
| Low Yield of Desired Product | 1. Catalyst Poisoning: Functional groups on the amine or impurities in the starting materials can poison the catalyst.[6] 2. Competing Side Reactions: Besides hydrodehalogenation, other side reactions like ether formation (if an alcohol is present) can occur. 3. Poor Solubility: The reagents or catalyst may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rate. | 1. Reagent Purity: Use highly pure starting materials and solvents. If the amine has sensitive functional groups, consider using a milder base or a more selective catalyst system. 2. Reaction Conditions: Re-optimize the reaction conditions, including solvent, temperature, and reaction time. A solvent screen (e.g., toluene, dioxane, DMF, DMSO) can be beneficial. 3. Solubility Enhancement: If solubility is an issue, consider using a co-solvent or a different solvent system. Ensure vigorous stirring to maintain a homogeneous mixture. |
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally better for the amination of this compound: Palladium or Copper?
A1: Both palladium (Buchwald-Hartwig amination) and copper-catalyzed systems can be effective for the amination of aryl chlorides.[1][2][9]
-
Palladium-based catalysts , particularly with sterically hindered phosphine ligands, are widely used and have a broad substrate scope.[9] They are often the first choice for this type of transformation.
-
Copper-based catalysts have emerged as a more cost-effective and less toxic alternative to palladium.[1] Recent advancements with specific diamine ligands have enabled the amination of aryl chlorides under mild conditions.[1][3]
The optimal choice will depend on the specific amine, functional group tolerance, and cost considerations.
Q2: What is the typical starting point for optimizing the reaction conditions?
A2: A good starting point for a Buchwald-Hartwig amination of this compound would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) or a suitable palladium precatalyst.
-
Ligand: XPhos or a similar bulky biarylphosphine ligand (2-4 mol%).
-
Base: Sodium tert-butoxide (1.5-2.0 equivalents).
-
Solvent: Toluene or dioxane (anhydrous).
-
Temperature: 90-110 °C.
-
Atmosphere: Inert (Nitrogen or Argon).
For a copper-catalyzed reaction, you might start with:
-
Catalyst: CuI (5-10 mol%).
-
Ligand: A suitable N,N'-diaryldiamine ligand (10-20 mol%).
-
Base: A strong base like K₃PO₄ or Cs₂CO₃ (2.0 equivalents).
-
Solvent: DMF or DMSO (anhydrous).
-
Temperature: 100-130 °C.
-
Atmosphere: Inert (Nitrogen or Argon).
Q3: How does the electronic nature of the amine affect the reaction rate?
A3: The nucleophilicity of the amine plays a significant role. Electron-rich alkylamines will generally react faster than electron-deficient anilines. For less nucleophilic amines, more forcing conditions (higher temperature, stronger base, more active catalyst) may be required.
Q4: Can I perform this reaction in the presence of other functional groups?
A4: One of the major advantages of modern cross-coupling reactions is their good functional group tolerance.[4] However, certain groups can interfere:
-
Acidic protons: Groups like -OH, -NH₂ (on the aryl halide), and -COOH can be deprotonated by the strong base, potentially requiring additional equivalents of base or protection strategies.
-
Groups that can coordinate to the metal: Certain sulfur-containing groups or unprotected pyridines can sometimes inhibit the catalyst.
It is always advisable to perform a small-scale test reaction to check for compatibility with the specific functional groups in your substrates.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound using a palladium catalyst.
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 3.0 mmol, 1.5 equiv.).
-
Reagent Addition: Add this compound (2.0 mmol, 1.0 equiv.) and the amine (2.4 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Amination
This protocol outlines a general method for the copper-catalyzed amination of this compound.
-
Preparation: In a glovebox, add CuI (0.1 mmol, 5 mol%), the diamine ligand (0.2 mmol, 10 mol%), and the base (e.g., K₃PO₄, 4.0 mmol, 2.0 equiv.) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (2.0 mmol, 1.0 equiv.) and the amine (2.4 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, 4 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Visualizations
Caption: Buchwald-Hartwig amination catalytic cycle.
Caption: Troubleshooting workflow for slow reactions.
References
- 1. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of 4-Chloro-3-fluorotoluene and Its Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 4-Chloro-3-fluorotoluene and its key positional isomers, including 2-Chloro-4-fluorotoluene, 3-Chloro-4-fluorotoluene, and 2-Chloro-6-fluorotoluene. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the physicochemical properties, spectroscopic signatures, reactivity, and potential biological relevance of these compounds. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for synthesis and analysis are provided.
Physicochemical Properties
The position of the chlorine and fluorine atoms on the toluene ring significantly influences the physicochemical properties of the isomers. These differences can affect their behavior in reactions, their separation, and their interaction with biological systems. A summary of key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Chlorofluorotoluene Isomers
| Property | This compound | 2-Chloro-4-fluorotoluene | 3-Chloro-4-fluorotoluene | 2-Chloro-6-fluorotoluene |
| CAS Number | 5527-94-6[1] | 452-73-3 | 1513-25-3[2][3] | 443-83-4 |
| Molecular Formula | C₇H₆ClF[1] | C₇H₆ClF | C₇H₆ClF[4] | C₇H₆ClF |
| Molecular Weight ( g/mol ) | 144.57[1] | 144.57 | 144.57[4] | 144.57 |
| Boiling Point (°C) | Not available | 154-156[5] | 167[6] | 154-156[7][8] |
| Density (g/mL at 25°C) | Not available | 1.197[5] | 1.358 (g/cm³)[6] | 1.191[7] |
| Refractive Index (n20/D) | Not available | 1.499[5] | 1.501[6] | 1.504[7] |
| Flash Point (°C) | Not available | 50 | 45.4[6] | 46[8] |
Spectroscopic Data Comparison
The unique substitution pattern of each isomer results in a distinct spectroscopic fingerprint. A comparative summary of their key spectroscopic data is essential for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the positions of the electron-withdrawing halogen substituents and the electron-donating methyl group.
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents, providing a clear distinction between the isomers.
Note: Specific, directly comparable NMR data in a single source is limited. The following is a representative compilation based on available information.
Table 2: Representative ¹H and ¹³C NMR Data (Chemical Shifts in ppm)
| Isomer | Aromatic Protons (¹H NMR) | Methyl Protons (¹H NMR) | Aromatic Carbons (¹³C NMR) | Methyl Carbon (¹³C NMR) |
| This compound | Multiplets in the aromatic region | Singlet | Signals in the aromatic region | Singlet |
| 2-Chloro-4-fluorotoluene | ~6.83-7.11 (multiplets)[5] | ~2.29 (singlet)[5] | Data available, distinct pattern expected | Data available |
| 3-Chloro-4-fluorotoluene | Multiplets in the aromatic region | Singlet | Data available, distinct pattern expected | Data available |
| 2-Chloro-6-fluorotoluene | Multiplets in the aromatic region | Singlet | Data available, distinct pattern expected | Data available |
Infrared (IR) Spectroscopy
The C-H, C-C, C-Cl, and C-F stretching and bending vibrations give rise to a characteristic IR spectrum for each isomer. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between them.
Mass Spectrometry (MS)
All isomers have the same molecular weight, resulting in a molecular ion peak (M⁺) at the same m/z value. However, the fragmentation patterns, particularly the relative abundances of fragment ions resulting from the loss of Cl, F, or CH₃, can differ and aid in isomer identification. The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.
Reactivity Analysis
The electronic and steric effects of the chloro, fluoro, and methyl substituents govern the reactivity of the aromatic ring and the methyl group.
Electrophilic Aromatic Substitution
The methyl group is an activating, ortho-, para-directing group, while both chlorine and fluorine are deactivating, ortho-, para-directing groups due to the interplay of their inductive and resonance effects. The overall reactivity and the position of substitution will depend on the combined influence of these groups. The relative positions of the substituents in each isomer lead to different electron densities at various ring positions, thus influencing the regioselectivity of electrophilic attack.
Nucleophilic Aromatic Substitution
The presence of electron-withdrawing halogen substituents can activate the ring towards nucleophilic aromatic substitution, particularly when there is a strong electron-withdrawing group ortho or para to the leaving group. The reactivity of the isomers towards nucleophilic attack will vary depending on the stability of the Meisenheimer complex intermediate.
Reactions of the Methyl Group
The methyl group can undergo free-radical halogenation or oxidation. The reactivity of the methyl group can be influenced by the electronic effects of the halogen substituents on the ring.
Biological Activity
While specific biological activity data for these particular chlorofluorotoluene isomers is not extensively available in the public domain, they are widely used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine and chlorine atoms into organic molecules can significantly modulate their biological properties, including metabolic stability, binding affinity, and lipophilicity. Therefore, the isomeric purity of these starting materials is crucial for the synthesis of specific, biologically active target molecules.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves a multi-step process starting from a suitable aniline derivative, followed by diazotization and Sandmeyer-type reactions. A representative workflow is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol:
-
Diazotization: Dissolve 3-fluoro-4-methylaniline in a cooled aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite in water while maintaining the temperature between 0 and 5 °C. Stir the mixture for a specified time to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.
-
Work-up and Purification: After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄). Remove the solvent under reduced pressure and purify the crude product by distillation.
Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of isomers.
References
- 1. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. High-resolution infrared spectroscopy of trans-1-chloro-2-fluoroethane in a molecular beam | Semantic Scholar [semanticscholar.org]
- 4. gcms.cz [gcms.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hpst.cz [hpst.cz]
- 7. echemi.com [echemi.com]
- 8. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
Comparative Guide to Analytical Method Validation for 4-Chloro-3-fluorotoluene
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide offers a comparative overview of principal analytical techniques for the quantitative determination of 4-Chloro-3-fluorotoluene, a key intermediate in various synthetic processes. The subsequent sections provide a comparison of analytical methodologies, detailed experimental protocols, and supporting data based on established validation practices for similar halogenated aromatic compounds.
Comparison of Analytical Methods
The selection of an analytical method for this compound is contingent on the specific requirements of the analysis, including but not limited to, the nature of the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the analysis of such compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase passing through a stationary phase. |
| Typical Applicability | Suitable for non-volatile and thermally labile compounds.[1] | Ideal for volatile and thermally stable compounds.[1] |
| Common Detectors | Ultraviolet (UV), Diode Array Detector (DAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS)[2] |
| Advantages | High resolution, versatile for a wide range of compounds, non-destructive.[3] | High sensitivity and specificity, especially with MS detection, allowing for impurity identification.[4] |
| Limitations | May require derivatization for compounds without a suitable chromophore for UV detection. | Limited to compounds that can be volatilized without decomposition. |
| Reported Purity Analysis | A purity of ≥99.5% is often achievable and required for pharmaceutical development.[5] | Purity of ≥99.9% has been reported for this compound.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the successful implementation and validation of analytical methods. The following protocols are representative methodologies for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the quantitative analysis of this compound and its related impurities.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.[1]
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1][5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a buffer like phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[5][7]
-
Flow Rate: Typically maintained at 1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[8]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is standard.[5]
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of a this compound reference standard is prepared in a suitable solvent (e.g., methanol or mobile phase) and diluted to create calibration standards.[1]
-
Sample Preparation: The sample is dissolved in the chosen solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.[1]
-
Gas Chromatography (GC) Method
This protocol is designed for the analysis of volatile impurities and the quantification of this compound.
-
Instrumentation: A gas chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2][5]
-
Column: A capillary column with a suitable stationary phase, such as a DB-5ms (5% phenyl-methylpolysiloxane), is often used.[2]
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.[5]
-
Inlet Temperature: Set at a temperature that ensures rapid and complete volatilization of the sample without degradation (e.g., 280 °C).[2]
-
Oven Temperature Program: A temperature program is used to separate the analyte from impurities. For example, an initial temperature hold followed by a ramp to a final temperature.[2]
-
Detector Temperature: Maintained at a temperature higher than the final oven temperature to prevent condensation (e.g., 300 °C).[2]
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of the this compound reference standard is prepared in a volatile organic solvent (e.g., methanol, chloroform, or hexane) and diluted to create calibration standards.[2]
-
Sample Preparation: The sample is dissolved in the chosen solvent, filtered if necessary, and injected into the GC system.[2]
-
Validation Parameters and Acceptance Criteria
Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The following parameters are typically evaluated according to ICH Q2(R1) guidelines:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks, and peak purity should be demonstrated. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the intended application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the drug substance. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when method parameters are slightly varied. |
Visualizing the Validation Workflow
A clear understanding of the analytical method validation process is crucial for its successful execution.
Caption: A flowchart illustrating the typical workflow for analytical method validation.
Caption: A simplified diagram of the analytical process from sample introduction to result reporting.
References
A Comparative Guide to the Reactivity of 4-Chloro-3-fluorotoluene and Other Halotoluenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Chloro-3-fluorotoluene against other structurally related halotoluenes. The reactivities are evaluated across several key reaction types relevant to pharmaceutical and chemical synthesis: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), and benzylic oxidation. This document aims to provide a clear, data-driven comparison to aid in substrate selection and reaction design.
Executive Summary
This compound possesses a unique reactivity profile due to the electronic effects of its halogen substituents. The presence of both an electron-withdrawing fluorine atom and a chlorine atom on the toluene ring influences its susceptibility to various transformations. This guide summarizes available quantitative data and provides detailed experimental protocols for key reactions, offering a framework for predicting and understanding the chemical behavior of this and related halotoluenes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern drug discovery and development for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is critically dependent on the nature and position of the halogen substituents, as they influence the rate-determining oxidative addition step to the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The general reactivity trend for halogens in this reaction is I > Br > OTf > Cl > F. For aryl chlorides, electron-withdrawing groups on the aromatic ring generally increase the rate of the oxidative addition step.
Comparative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | N/A |
| 3,4-Dichlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | N/A |
| This compound | Phenylboronic acid | Data not available | - | - | - | - | - | - |
Note: Direct comparative experimental data for this compound under the same conditions was not found in the literature. However, based on electronic effects, the presence of the electron-withdrawing fluorine atom at the meta-position to the chlorine is expected to activate the C-Cl bond towards oxidative addition, suggesting a reactivity comparable to or greater than 4-chlorotoluene.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
A mixture of the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) in a 10:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Comparative Analysis of the Biological Activities of 4-Chloro-3-fluorotoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals: A guide to the anticancer, antimicrobial, and anti-inflammatory potential of novel heterocyclic compounds derived from 4-Chloro-3-fluorotoluene and its analogues.
This guide provides a comparative overview of the biological activities of various heterocyclic derivatives synthesized from this compound and its close structural analogue, 3-chloro-4-fluoroaniline. The unique substitution pattern of this fluorinated toluene derivative offers a scaffold for the development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols for biological assays, and visualizes relevant synthetic pathways to support further research and development in this area.
I. Antimicrobial Activity of Thiazolidinone Derivatives
A notable class of compounds derived from the structurally related 3-chloro-4-fluoroaniline are 2,5-disubstituted-4-thiazolidinones. These derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Quantitative Data Summary
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The table below presents the MIC values for a series of 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinones against various bacterial strains.
| Compound ID | Substituent (at position 5) | Bacillus subtilis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| 6a | 2-Chlorobenzylidene | 125 | 250 | 125 | 250 |
| 6b | 4-Chlorobenzylidene | 125 | 125 | 250 | 125 |
| 6c | 2,4-Dichlorobenzylidene | 62.5 | 62.5 | 125 | 62.5 |
| 6d | 4-Hydroxybenzylidene | 250 | 500 | 500 | 500 |
| 6e | 4-Methoxybenzylidene | 125 | 250 | 250 | 125 |
| 6f | 4-Nitrobenzylidene | 62.5 | 125 | 125 | 62.5 |
| 6g | 3-Nitrobenzylidene | 125 | 125 | 250 | 125 |
| Ciprofloxacin | - | 3.12 | 6.25 | 3.12 | 6.25 |
Data sourced from a study on 2,5-disubstituted-4-thiazolidinones. Note that these compounds did not exhibit significant antifungal activity against Candida albicans.
Experimental Protocols
Synthesis of 2-(3-chloro-4-fluorophenylimino)-4-thiazolidinone: The synthesis involves a multi-step process starting from 3-chloro-4-fluoroaniline.
-
Step 1: Synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: Chloroacetyl chloride is added dropwise to a solution of 3-chloro-4-fluoroaniline under anhydrous conditions. The resulting mixture is stirred and then poured into cold water to precipitate the product, which is subsequently recrystallized from ethanol.
-
Step 2: Synthesis of 2-(3-chloro-4-fluorophenylimino)thiazolidin-4-one: The product from Step 1 is refluxed with ammonium thiocyanate in ethanol for several hours. The resulting intermediate is then treated with an aqueous solution of sodium hydroxide and subsequently acidified to yield the thiazolidinone ring. The crude product is purified by recrystallization from dioxane.
-
Step 3: Synthesis of 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinones (6a-g): The 4-thiazolidinone from Step 2 is condensed with various substituted aromatic aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid under reflux. The resulting arylidene derivatives are then purified.
Antimicrobial Susceptibility Testing (Agar Dilution Method): The Minimum Inhibitory Concentration (MIC) of the synthesized compounds was determined using the agar dilution method.
-
Preparation of Media: Mueller-Hinton agar was prepared and sterilized.
-
Incorporation of Compounds: The test compounds were dissolved in dimethylformamide (DMF) and added to the molten agar at various concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.2, 15.6, 7.8, 3.9 µg/mL).
-
Inoculation: The agar plates were inoculated with standardized suspensions of the test microorganisms.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria.
-
Observation: The MIC was recorded as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism. Ciprofloxacin was used as a positive control.
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of the 4-thiazolidinone derivatives was influenced by the nature of the substituent on the arylidene ring at position 5. The presence of electron-withdrawing groups, such as chloro and nitro substituents, on the benzylidene moiety generally enhanced the antibacterial activity. For instance, the 2,4-dichlorobenzylidene (6c) and 4-nitrobenzylidene (6f) derivatives exhibited the most potent activity among the tested compounds. Conversely, the presence of an electron-donating group, such as a hydroxyl group (6d), led to a decrease in activity.
Workflow Diagram
Caption: Synthetic workflow for 4-thiazolidinone derivatives and subsequent antimicrobial screening.
II. Anticancer and Anti-inflammatory Potential (Further Research Directions)
While specific studies detailing the synthesis of anticancer or anti-inflammatory agents directly from this compound are limited in the readily available literature, the broader field of medicinal chemistry provides strong indications for its potential. Heterocyclic scaffolds such as pyrazoles, benzimidazoles, and chalcones, which can be synthesized from halogenated aromatic precursors, are well-established pharmacophores with significant anticancer and anti-inflammatory activities.
Future research could explore the following synthetic routes and biological evaluations:
-
Pyrazole Derivatives: this compound can be converted to the corresponding acetophenone, which can then serve as a precursor for chalcone synthesis. These chalcones can be cyclized with hydrazine derivatives to yield pyrazoles. These compounds could be screened for their cytotoxic activity against various cancer cell lines (e.g., MCF-7, HCT-116) using assays like the MTT assay to determine IC50 values.
-
Benzimidazole Derivatives: Oxidation of the methyl group of this compound to a carboxylic acid or an aldehyde would provide a key intermediate. This intermediate could then be condensed with o-phenylenediamine derivatives to form benzimidazoles. These derivatives could be evaluated for their anti-inflammatory properties, for instance, by measuring their ability to inhibit cyclooxygenase (COX) enzymes or reduce the production of pro-inflammatory cytokines in cell-based assays.
-
Schiff Bases and their Metal Complexes: 4-Chloro-3-fluoroaniline, a close derivative, can be readily condensed with various aldehydes to form Schiff bases. These ligands can then be complexed with transition metals. Both the Schiff bases and their metal complexes often exhibit enhanced biological activities and could be screened for a wide range of antimicrobial and anticancer effects.
Illustrative Signaling Pathway
The following diagram illustrates a generalized signaling pathway that is often targeted by anti-inflammatory drugs, such as the inhibition of the NF-κB pathway, which could be a potential mechanism of action for novel derivatives.
Spectroscopic Comparison: 4-Chloro-3-fluorotoluene vs. 4-Chloro-3-fluorobenzoic Acid
This guide provides a detailed spectroscopic comparison between the starting material, 4-Chloro-3-fluorotoluene, and its oxidation product, 4-Chloro-3-fluorobenzoic acid. This analysis is crucial for researchers in synthetic chemistry and drug development for reaction monitoring and structural confirmation. The transformation involves the oxidation of a methyl group to a carboxylic acid, a fundamental process in organic synthesis that induces significant changes in the molecule's spectroscopic signature.
Executive Summary
The oxidation of the methyl group in this compound to a carboxylic acid in 4-Chloro-3-fluorobenzoic acid is clearly evidenced by distinct changes across various spectroscopic techniques. In ¹H NMR, the characteristic singlet of the methyl protons is replaced by a broad singlet of the carboxylic acid proton. ¹³C NMR shows the appearance of a downfield signal corresponding to the carboxyl carbon. Infrared (IR) spectroscopy confirms the transformation through the appearance of a broad O-H stretch and a strong C=O stretch, alongside the disappearance of C-H stretches associated with the methyl group. Mass spectrometry reflects the addition of two oxygen atoms and the loss of two hydrogen atoms, resulting in an increased molecular weight of the product.
Data Presentation
The following tables summarize the key spectroscopic data for the starting material and the product.
Table 1: ¹H NMR Data Comparison
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| This compound | -CH₃ | ~2.3 | Singlet |
| Aromatic-H | ~7.0 - 7.4 | Multiplet | |
| 4-Chloro-3-fluorobenzoic acid | Aromatic-H | ~7.6 - 8.1 | Multiplet |
| -COOH | >10 | Broad Singlet |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Type | Chemical Shift (δ) ppm |
| This compound | -CH₃ | ~15-20 |
| Aromatic C-H, C-Cl, C-F, C-C | ~115 - 160 | |
| 4-Chloro-3-fluorobenzoic acid | Aromatic C-H, C-Cl, C-F, C-C | ~115 - 160 |
| -COOH | >165 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | Functional Group | Wavenumber (cm⁻¹) | Appearance |
| This compound | Aromatic C-H | 3000-3100 | Sharp |
| Aliphatic C-H (-CH₃) | 2850-3000 | Sharp | |
| C=C Aromatic | 1400-1600 | Sharp | |
| C-F | 1000-1400 | Strong | |
| C-Cl | 600-800 | Strong | |
| 4-Chloro-3-fluorobenzoic acid | Carboxylic Acid O-H | 2500-3300 | Very Broad |
| Aromatic C-H | 3000-3100 | Sharp | |
| Carbonyl C=O | 1680-1710 | Strong, Sharp | |
| C=C Aromatic | 1400-1600 | Sharp | |
| C-F | 1000-1400 | Strong | |
| C-Cl | 600-800 | Strong |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key m/z Fragments |
| This compound | C₇H₆ClF | 144.57 g/mol | 144/146 (M/M+2, ~3:1 ratio), 109 (M-Cl) |
| 4-Chloro-3-fluorobenzoic acid | C₇H₄ClFO₂ | 174.55 g/mol | 174/176 (M/M+2, ~3:1 ratio), 157/159 (M-OH), 129/131 (M-COOH) |
Experimental Protocols
1. Synthesis of 4-Chloro-3-fluorobenzoic Acid
This protocol describes a representative method for the oxidation of this compound.
-
Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), deionized water, diethyl ether.
-
Procedure:
-
A solution of sodium hydroxide (e.g., 1 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
This compound (1.0 eq) is added to the flask.
-
Potassium permanganate (approx. 3.0 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is heated to reflux (approx. 100 °C) and maintained for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
The mixture is cooled to room temperature and the manganese dioxide byproduct is removed by vacuum filtration.
-
The filtrate is transferred to a beaker and cooled in an ice bath. Concentrated hydrochloric acid is added dropwise to acidify the solution to a pH of ~2, leading to the precipitation of the carboxylic acid product.
-
The crude product is collected by vacuum filtration, washed with cold deionized water, and dried.
-
Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for further purification.
-
2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film on a salt plate (e.g., NaCl), while solid samples are analyzed using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, typically with an electron ionization (EI) source. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which helps in confirming the molecular weight and structure.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from the starting material to the final spectroscopic analysis.
Caption: Workflow from synthesis to spectroscopic confirmation.
A Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-3-fluorotoluene
For researchers, scientists, and professionals in drug development, the purity of synthesized chemical intermediates is paramount to the integrity of their research and the safety of potential therapeutics. 4-Chloro-3-fluorotoluene is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of the primary analytical techniques used to assess its purity: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical technique for purity determination depends on several factors, including the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of GC, HPLC, and NMR for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Provides structural information and quantification based on the magnetic properties of atomic nuclei in a magnetic field. |
| Typical Purity Determination | High; often used for final purity assessment (e.g., ≥99.9%).[1] | High; widely used for purity assessment in pharmaceutical development. | Provides detailed structural confirmation and can be used for quantitative purity assessment (qNMR). |
| Common Impurities Detected | Volatile organic compounds, residual solvents, starting materials, and by-products of the synthesis. | Non-volatile organic compounds, starting materials, intermediates, and degradation products. | Structural isomers, and a wide range of organic impurities with distinct NMR signals. |
| Sample Preparation | The sample is typically diluted in a volatile solvent (e.g., dichloromethane, hexane). | The sample is dissolved in the mobile phase or a compatible solvent. | The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). |
| Analysis Time | Relatively fast, with typical run times of 15-30 minutes. | Can vary from short (5-15 minutes) to longer run times (>30 minutes) depending on the separation complexity. | Relatively fast for qualitative analysis, but quantitative NMR can require longer acquisition times for high accuracy. |
| Strengths | High resolution for volatile compounds, high sensitivity with common detectors (e.g., FID), and well-established methods. | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules. | Provides unambiguous structural information, can identify and quantify unknown impurities, and is non-destructive. |
| Limitations | Limited to volatile and thermally stable compounds. | Can be less sensitive for compounds without a UV chromophore (unless a universal detector like a mass spectrometer is used). | Lower sensitivity compared to GC and HPLC, and may not be suitable for detecting trace-level impurities. |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often proceeds through a multi-step process starting from o-nitro-p-toluidine, involving diazotization, Sandmeyer, reduction, and Schiemann reactions.[1] Potential impurities that may be present in the final product include:
-
Starting Materials: Unreacted o-nitro-p-toluidine and subsequent intermediates.
-
Isomeric Impurities: Positional isomers of the final product, such as 2-chloro-5-fluorotoluene or 3-fluoro-6-chlorotoluene, which can be difficult to separate.
-
By-products: Compounds formed from side reactions during the diazotization and Sandmeyer steps, such as phenols or azo compounds.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a robust and widely used method for assessing the purity of volatile compounds like this compound.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of dichloromethane.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for a broad range of impurities, including less volatile and more polar compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the initial mobile phase composition (50:50 acetonitrile:water).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation and purity assessment of organic molecules, providing both qualitative and quantitative information.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the sample and potential impurities are soluble.
-
Experiments:
-
¹H NMR: Provides information on the proton environment and can be used for quantitative analysis (qNMR) with an internal standard.
-
¹³C NMR: Provides information on the carbon skeleton and helps in identifying structural isomers.
-
¹⁹F NMR: Particularly useful for fluorine-containing compounds to confirm the presence and environment of the fluorine atom.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube. For quantitative analysis, a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) should be added.
-
Analysis: Acquire the spectra with appropriate parameters to ensure good signal-to-noise and resolution. Purity is determined by comparing the integral of the signals corresponding to the main compound with those of the impurities and the internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of assessing the purity of synthesized this compound and a decision-making process for selecting the appropriate analytical technique.
References
Cross-Validation of Experimental Results for 4-Chloro-3-fluorotoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data for 4-Chloro-3-fluorotoluene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. To offer a comprehensive cross-validation, this document contrasts its properties and synthesis with its structural isomers, 2-Chloro-4-fluorotoluene and 3-Chloro-4-fluorotoluene. All quantitative data is summarized in structured tables, and detailed experimental protocols for cited experiments are provided. Visual diagrams generated using the DOT language are included to illustrate reaction pathways and workflows.
Physicochemical Properties: A Comparative Overview
The structural arrangement of the halogen atoms on the toluene ring significantly influences the physicochemical properties of chlorofluorotoluene isomers. These differences can impact reactivity, solubility, and chromatographic behavior. The following table summarizes key physical and chemical properties for this compound and its isomers.
| Property | This compound | 2-Chloro-4-fluorotoluene | 3-Chloro-4-fluorotoluene |
| CAS Number | 5527-94-6[1] | 452-73-3[2] | 1513-25-3[3] |
| Molecular Formula | C₇H₆ClF[1] | C₇H₆ClF[2] | C₇H₆ClF[3] |
| Molecular Weight | 144.57 g/mol [1] | 144.57 g/mol [2] | 144.57 g/mol [3] |
| Boiling Point | Not explicitly found | 154-156 °C[4] | 167 °C[5] |
| Density | Not explicitly found | 1.197 g/mL at 25 °C[4] | 1.358 g/cm³[5] |
| Purity (typical) | ≥98%[1] | ≥99.9% (by GC)[2] | ≥98%[5] |
Synthesis of this compound and its Isomers
The primary synthesis route for this compound involves a multi-step process starting from o-nitro-p-toluidine. This process includes a diazo reaction, a Sandmeyer reaction for chlorination, reduction of the nitro group, and a Schiemann reaction for fluorination.[6] The overall yield for this process is reported to be 33.8% with a purity of ≥99.9% as determined by Gas Chromatography (GC).[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
o-nitro-p-toluidine (Fast Red Base GL)
-
Cuprous chloride (CuCl)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Reagents for reduction (e.g., Sn/HCl or catalytic hydrogenation)
-
Reagents for Schiemann reaction (e.g., HBF₄, followed by heating)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Diazotization: Dissolve o-nitro-p-toluidine in an appropriate acidic solution (e.g., aqueous HCl) and cool to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.
-
Sandmeyer Reaction (Diazo-chlorination): Prepare a solution of cuprous chloride. The optimal reported conditions are a reaction temperature of 50 °C for 2.5 hours, with a molar ratio of the diazonium salt precursor to cuprous chloride of 1:0.55, and a final reaction temperature of 70°C.[6] Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas will evolve.
-
Reduction of the Nitro Group: Following the chlorination, the nitro group is reduced to an amino group. This can be achieved through various methods, such as treatment with tin and concentrated hydrochloric acid or through catalytic hydrogenation.
-
Schiemann Reaction: The resulting amino group is then converted to a fluorine atom via the Schiemann reaction. This typically involves diazotization with fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt, which is then isolated and thermally decomposed to yield the final product.
-
Workup and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified, for example by distillation, to yield pure this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectroscopic Data Comparison
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying components of a mixture. The retention time in GC is characteristic of a compound under specific conditions, and the mass spectrum provides a molecular fingerprint.
| Compound | Key MS Fragmentation Peaks (m/z) |
| This compound | Data not available. Expected molecular ion peak at m/z 144, with an isotope peak at m/z 146 (approximately 1/3 the intensity of the M+ peak due to ³⁷Cl). Fragmentation would likely involve loss of Cl, F, and CH₃ radicals. |
| 2-Chloro-4-fluorotoluene | Molecular ion (M⁺) at m/z 144. Other significant peaks are likely present due to fragmentation. |
| 4-chlorotoluene (for comparison) | Molecular ion at m/z 126, with a base peak at m/z 91 (tropylium ion).[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.
¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | Data not available. | Data not available. |
| 2-Chloro-4-fluorotoluene | 7.11, 7.04, 6.83[5] | 2.29[5] |
| 3-Chloro-4-fluorotoluene | Data available but specific shifts not provided in the search results.[3] | Data available but specific shifts not provided in the search results.[3] |
¹³C NMR Data
| Compound | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| This compound | Data not available. | Data not available. |
| 2-Chloro-4-fluorotoluene | Data available but specific shifts not provided in the search results.[2] | Data available but specific shifts not provided in the search results.[2] |
| 3-Chloro-4-fluorotoluene | Data available but specific shifts not provided in the search results.[3] | Data available but specific shifts not provided in the search results.[3] |
Reactivity and Applications
The positions of the chlorine and fluorine atoms on the aromatic ring influence the electronic properties and, consequently, the reactivity of the chlorofluorotoluene isomers. Both halogens are electron-withdrawing, affecting the susceptibility of the aromatic ring to electrophilic and nucleophilic substitution reactions.
This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8] The specific substitution pattern of each isomer makes it suitable for different synthetic strategies and target molecules.
Logical Relationship of Isomers in Synthesis
Caption: Applications of chlorofluorotoluene isomers.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-fluorotoluene | C7H6ClF | CID 2736589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-fluorotoluene TraceCERT , certified reference material, 19F-qNMR Standard 452-73-3 [sigmaaldrich.com]
- 5. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 5527-94-6 [smolecule.com]
A Comparative Guide to Catalysts for 4-Chloro-3-fluorotoluene Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of 4-chloro-3-fluorotoluene is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. The selection of an appropriate catalyst is paramount to achieving high efficiency, selectivity, and cost-effectiveness in these transformations. This guide provides a comparative analysis of various catalytic systems for common cross-coupling reactions involving this compound, supported by experimental data from analogous substrates to facilitate catalyst selection and methods development.
Performance Comparison of Catalysts
The efficiency of a catalytic system is highly dependent on the specific reaction, substrates, and conditions. Below, we present a comparative overview of catalyst performance in key cross-coupling reactions applicable to this compound. The data is compiled from studies on structurally similar aryl chlorides, providing a strong predictive framework for catalyst efficacy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For the activation of the C-Cl bond in this compound, the choice of palladium catalyst and ligand is crucial. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl chloride bond.[1]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH/THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH/THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |
Data is representative for the coupling of 4-chlorotoluene and phenylboronic acid and serves as a strong indicator for reactions with this compound.[2][3]
Key Observations:
-
Palladacycles exhibit exceptional performance with extremely high turnover numbers (TON) and turnover frequencies (TOF), making them ideal for large-scale applications where catalyst cost and loading are critical factors.[3]
-
Homogeneous catalysts with bulky phosphine ligands like SPhos and XPhos offer excellent yields under relatively mild conditions. SPhos, in particular, can facilitate reactions at room temperature with high efficiency.[4]
-
Heterogeneous catalysts such as Palladium on Carbon (Pd/C) provide the significant advantage of easy separation and recyclability, aligning with green chemistry principles, though they generally exhibit lower TON and TOF values compared to their homogeneous counterparts.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical, with bulky, electron-rich phosphine ligands significantly enhancing catalyst performance, especially for challenging substrates like aryl chlorides.[5]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Dioxane | 100 | 2-24 | Haloarenes + Various Amines | High |
Performance data is based on general studies of Buchwald-Hartwig aminations of aryl chlorides.[5]
Key Observations:
-
The development of increasingly sophisticated biarylphosphine ligands has led to several "generations" of Buchwald-Hartwig catalysts, each with improved reactivity and broader substrate scope.[5]
-
Modern ligands such as XPhos, SPhos, and RuPhos , when combined with palladium precursors, create highly active and versatile catalysts effective for challenging substrates like aryl chlorides.[4][5]
-
Nickel-based catalysts are emerging as a cost-effective alternative to palladium for Buchwald-Hartwig aminations, showing promise especially with electron-deficient aryl chlorides.[6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. While traditionally a palladium- and copper-co-catalyzed reaction, copper-free systems have been developed to avoid issues with homocoupling and catalyst contamination.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Alkyne) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-60 | 2-12 | Aryl Iodides/Bromides + Terminal Alkynes | Good to Excellent |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 1-3 | Aryl Bromides + Terminal Alkynes | up to 97 |
| Cu(OTf)₂ / Phosphate Ligand | None | - | - | 130 | 16 | Aryl Iodides + Terminal Alkynes | Moderate to Good |
Data compiled from various sources on Sonogashira couplings.[7][8]
Key Observations:
-
The use of a copper co-catalyst generally allows for milder reaction conditions.[7] However, this can lead to undesirable alkyne homocoupling.[8]
-
Copper-free Sonogashira reactions , often employing bulky, electron-rich phosphine ligands, have been developed to circumvent the issues associated with the co-catalyst.[8]
-
Recent advances have also explored palladium-free, copper-catalyzed Sonogashira reactions, offering a more economical and environmentally friendly alternative.[9]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions using this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: In an inert atmosphere glovebox, a reaction vessel is charged with the palladium catalyst (e.g., Pd(OAc)₂, 0.0005-3 mol%), the phosphine ligand (if applicable, e.g., SPhos, 1:1 to 2:1 ligand-to-palladium ratio), the base (e.g., K₃PO₄, 2-3 equivalents), and the arylboronic acid (1.2-1.5 equivalents).
-
Reagent Addition: Anhydrous solvent (e.g., toluene/water mixture) and this compound (1.0 equivalent) are added via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 2 hours).
-
Workup and Analysis: After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][10]
General Protocol for Buchwald-Hartwig Amination
-
Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen), a 2-necked flask is charged with the palladium precursor (e.g., Pd(dba)₂, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), the base (e.g., sodium tert-butoxide, 2.0 equivalents), and degassed solvent (e.g., toluene). The mixture is stirred at room temperature for 5 minutes.
-
Reagent Addition: this compound (1.0 equivalent) and the amine (1.5 equivalents) are added to the reaction mixture.
-
Reaction: The resulting mixture is stirred at the desired temperature (e.g., 100 °C) for the required time (e.g., 6 hours).
-
Quenching and Extraction: The reaction is cooled to room temperature and quenched with water. The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.[5]
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Structure-Activity Relationship of 4-Chloro-Substituted Phenyl Analogs in Anticancer Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs, which serve as a pertinent case study for understanding the impact of substitutions on a 4-chlorinated phenyl scaffold. While direct SAR studies on 4-Chloro-3-fluorotoluene analogs are limited in publicly available literature, this analysis of structurally related compounds offers valuable insights into how modifications to a core structure containing a 4-chlorophenyl moiety can significantly influence anticancer activity. The data presented is based on a study by Al-Omaim et al., which details the synthesis, characterization, and anticancer evaluation of these compounds.[1][2]
Comparative Analysis of Anticancer Activity
The anticancer activity of the synthesized 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs (designated as 6a-h ) was evaluated by the National Cancer Institute (NCI) against a panel of approximately 60 cancer cell lines. The data is presented as percent growth inhibition (PGI) at a 10 µM concentration. A higher PGI value indicates greater inhibition of cancer cell growth.
| Compound | Aryl Substituent (R) | Mean Percent Growth Inhibition (%) | Most Sensitive Cell Lines (PGI %) |
| 6a | 4-Fluorophenyl | - | - |
| 6b | 4-Chlorophenyl | - | - |
| 6c | 4-Nitrophenyl | - | - |
| 6d | 4-Methoxyphenyl | - | - |
| 6e | 3,4-Dimethoxyphenyl | - | - |
| 6f | 4-Hydroxyphenyl | - | - |
| 6g | 4-Hydroxy-3-methoxyphenyl | - | - |
| 6h | 3,4,5-Trimethoxyphenyl | 40.19 | SNB-19 (65.12), NCI-H460 (55.61), SNB-75 (54.68) |
Key Findings from the SAR Study:
-
Impact of Aryl Substitution: The nature and position of the substituent on the aryl ring attached to the 1,3,4-oxadiazole core played a crucial role in the anticancer activity.
-
Electron-Donating Groups: The presence of multiple methoxy groups on the aryl ring significantly enhanced the anticancer activity. Compound 6h , with a 3,4,5-trimethoxyphenyl substituent, demonstrated the most potent and broad-spectrum activity across the tested cell lines.[1][2]
-
Single vs. Multiple Substitutions: Compounds with single substitutions on the aryl ring (fluoro, chloro, nitro, methoxy, hydroxy) showed minimal to no significant growth inhibition at the tested concentration. The presence of two or three methoxy groups, as seen in compounds 6e and 6h , was associated with a notable increase in activity.
-
Molecular Target: Molecular docking studies suggest that these compounds bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization, a critical process in cell division.[1]
Experimental Protocols
Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs (6a-h)
The synthesis of the target compounds was achieved through a multi-step process, as outlined in the workflow diagram below. The key final step involves the cyclization of an N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide intermediate with various substituted aromatic aldehydes.[3]
General Procedure for the Final Step:
-
An equimolar mixture of N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide (1 mmol) and the respective aromatic aldehyde (1 mmol) is dissolved in 5 mL of ethanol.
-
To this solution, 5 mL of water is added.
-
The reaction mixture is refluxed at 100 °C for 8–10 hours in the presence of a catalytic amount of 10% mol NaHSO₃.
-
After completion of the reaction (monitored by TLC), the mixture is concentrated and poured into crushed ice.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final pure product.[3]
In Vitro Anticancer Screening
The anticancer activity of the synthesized compounds was evaluated at the National Cancer Institute (NCI) using their standard 60-cell line screening protocol.
-
Cell Lines: A panel of approximately 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were used.
-
Drug Concentration: The compounds were tested at a single concentration of 10 µM.
-
Assay: The sulforhodamine B (SRB) assay was used to determine cell growth and viability.
-
Data Analysis: The results are expressed as the percentage of growth inhibition (PGI). A PGI value of 100 indicates total growth inhibition, while a value of 0 indicates no effect. Negative values suggest cell killing.
Visualizations
Synthetic Workflow
Caption: Synthetic route for 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs.
Inferred Structure-Activity Relationship (SAR)
Caption: Inferred SAR of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs.
Proposed Mechanism of Action
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
References
A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established methodologies for the synthesis of 4-Chloro-3-fluorotoluene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The following sections present a detailed analysis of two primary synthetic routes, including quantitative performance data, step-by-step experimental protocols, and workflow visualizations to aid in methodological selection and process optimization.
Comparative Performance Data
The selection of a synthetic route for this compound is often a trade-off between overall yield, purity, number of steps, and the availability of starting materials. The two primary methods benchmarked are the multi-step synthesis from o-nitro-p-toluidine and the diazotization-fluorination of 4-chloro-3-aminotoluene.
| Parameter | Method 1: Multi-step from o-Nitro-p-toluidine | Method 2: Diazotization of 4-Chloro-3-aminotoluene |
| Starting Material | o-Nitro-p-toluidine (Fast Red Base GL) | 4-Chloro-3-aminotoluene |
| Key Reactions | Diazo reaction, Sandmeyer, Reduction, Schiemann | Diazotization, Balz-Schiemann Reaction |
| Overall Yield | 33.8%[1] | Potentially high (up to 98% reported for a regioisomer[2]) |
| Purity (GC) | ≥ 99.9%[1] | High (99.9% reported for a regioisomer[2]) |
| Number of Steps | 4 | 2 |
| Key Advantages | Well-documented with specific yield and purity data available. | Fewer steps, potentially higher overall yield. |
| Key Disadvantages | Lower overall yield due to multiple steps. | Requires the synthesis or sourcing of 4-chloro-3-aminotoluene. |
Experimental Protocols
Method 1: Multi-step Synthesis from o-Nitro-p-toluidine
This synthetic pathway involves four key transformations: diazotization of o-nitro-p-toluidine, a Sandmeyer reaction to introduce the chloro group, reduction of the nitro group, and finally, a Schiemann reaction to introduce the fluoro group.
Step 1 & 2: Diazo-chlorination (Sandmeyer Reaction)
The optimal conditions for the diazo-chlorination of o-nitro-p-toluidine (Fast Red Base GL) are reported as follows: a reaction temperature of 50°C for the diazotization, followed by the Sandmeyer reaction at 70°C for 2.5 hours.[1] The molar ratio of the diazonium salt to cuprous chloride is 1:0.55.[1]
-
Diazotization: o-Nitro-p-toluidine is suspended in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of cuprous chloride (CuCl) at an elevated temperature (around 70°C) to yield 4-chloro-3-nitrotoluene.
Step 3: Reduction of the Nitro Group
The resulting 4-chloro-3-nitrotoluene is then reduced to 4-chloro-3-aminotoluene.
-
A common method for this reduction is the use of a metal catalyst, such as iron powder in the presence of a weak acid like acetic acid or ammonium chloride. The reaction mixture is heated, and upon completion, the product is isolated by extraction.
Step 4: Schiemann Reaction
The final step is the conversion of the amino group of 4-chloro-3-aminotoluene to a fluoro group.
-
The 4-chloro-3-aminotoluene is diazotized in the presence of fluoroboric acid (HBF₄) or by using sodium nitrite in anhydrous hydrofluoric acid.[2][3][4] The resulting diazonium tetrafluoroborate salt is often isolated as a precipitate.
-
The isolated diazonium salt is then thermally decomposed, typically by gentle heating, to yield this compound with the evolution of nitrogen gas and boron trifluoride.[3][4]
Method 2: Diazotization and Fluorination of 4-Chloro-3-aminotoluene
This streamlined, two-step approach begins with the readily available or synthesized 4-chloro-3-aminotoluene. A patent for the synthesis of the regioisomeric 4-chloro-2-fluorotoluene via a similar route reports a high yield of 98% and a purity of 99.9%, suggesting this method's high potential.[2]
Step 1: Diazotization in Anhydrous Hydrofluoric Acid
-
Anhydrous hydrofluoric acid is cooled, and 4-chloro-3-aminotoluene is added dropwise at a controlled temperature (e.g., 5-7°C) to form the corresponding ammonium salt.[2]
-
Sodium nitrite is then added portion-wise at a low temperature (e.g., -3 to 0°C) to carry out the diazotization.[2]
Step 2: Thermal Decomposition
-
The reaction mixture containing the diazonium salt is then carefully heated to induce thermal decomposition, leading to the formation of this compound.[2] The product can then be isolated and purified by distillation.
Visualized Workflows
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-3-fluorotoluene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-3-fluorotoluene, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and is harmful if inhaled. It is also toxic to aquatic life with long-lasting effects. Therefore, stringent safety measures must be in place during its handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Skin Protection: A complete suit protecting against chemicals, or a lab coat with chemical-resistant aprons, should be worn.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is paramount to prevent dangerous reactions and to facilitate compliant disposal. This compound is classified as a halogenated organic waste.
Experimental Protocol for Waste Collection:
-
Container Selection: Use only designated, compatible, and properly labeled waste containers. High-density polyethylene (HDPE) containers can be used, but given that chlorobenzene can have a severe effect on HDPE, it is crucial to use containers that are specifically rated for halogenated aromatic compounds or to use glass containers.[2][3] The container must have a secure, tight-fitting lid.
-
Waste Identification: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Do not use abbreviations or chemical formulas.
-
Segregation: Collect this compound waste separately from non-halogenated organic wastes, aqueous wastes, and other incompatible materials.
-
Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.
-
Spill Containment: Ensure the satellite accumulation area has secondary containment to capture any potential leaks or spills.
Disposal Plan: From Laboratory to Licensed Facility
The disposal of this compound must be handled by a licensed hazardous waste disposal company. The primary method for the destruction of halogenated organic compounds is high-temperature incineration.
Operational Plan for Disposal:
-
Engage a Licensed Waste Vendor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a certified vendor.
-
Documentation: Complete all necessary hazardous waste manifests and other documentation as required by your institution and local regulations. This will include the proper RCRA waste code. For spent this compound, a likely RCRA waste code would fall under the "F" list for hazardous wastes from non-specific sources, such as F002 or F005, depending on its use as a solvent.[4][5][6][7]
-
Incineration: The licensed vendor will transport the waste to a permitted hazardous waste incinerator. Halogenated organic compounds require specific incineration conditions to ensure complete destruction and to manage the resulting acid gases.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the proper disposal of this compound.
| Parameter | Value/Specification | Citation |
| RCRA Waste Code (potential) | F002, F005 (if used as a solvent) | [4][5][6][7] |
| Primary Disposal Method | High-Temperature Incineration | [1] |
| Incineration Temperature | 982°C to 1204°C (1800°F to 2200°F) | [8] |
| Incinerator Residence Time | Approximately 2.0 seconds | [8] |
| Special Incineration Requirement | Use of an acid gas scrubber on the outlet | [9] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the laboratory to the final treatment.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-3-fluorotoluene (CAS No. 5527-94-6). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment is mandatory to minimize exposure risks.
Table 1: Summary of Hazards for this compound
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvent and breakthrough time. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
Handling and Storage Protocol
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Operational Steps for Handling:
-
Preparation: Before handling, ensure that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[2]
-
Transfer: Use non-sparking tools for all transfers.[2] Keep containers tightly closed when not in use.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[3]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]
-
Keep containers tightly closed and sealed in an upright position to prevent leakage.[2]
-
Store separately from incompatible materials such as strong oxidizing agents.
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all waste materials containing this compound, including contaminated solvents and disposable labware, in a designated and properly labeled hazardous waste container. This is a halogenated organic compound and should be segregated accordingly.
-
Container Management: Do not dispose of the chemical in household garbage or down the drain.[4] Empty containers may retain product residue and should be treated as hazardous.
-
Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Always follow local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a laboratory experiment involving the handling of this compound.
Caption: Experimental workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
